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  • Product: 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid
  • CAS: 477848-67-2

Core Science & Biosynthesis

Exploratory

predicted pKa and logP values for 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid: Predicted and Experimental Approaches Introduction: The Critical Role of Physicochemical Properties i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid: Predicted and Experimental Approaches

Introduction: The Critical Role of Physicochemical Properties in Drug Development

In modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely an academic exercise; it is a fundamental prerequisite for success. These properties govern a molecule's behavior in biological systems, profoundly influencing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] Among the most critical of these descriptors are the acid dissociation constant (pKa) and the logarithm of the partition coefficient (logP).[2]

The pKa value dictates the ionization state of a molecule at a given pH.[2][3] This is paramount, as the charge of a drug molecule affects its solubility, its ability to cross biological membranes, and its interaction with target proteins.[4] The lipophilicity, or oil-water preference, of a compound is quantified by its logP value. This parameter provides insight into how a drug will partition between the aqueous environment of the bloodstream and the lipid-rich environment of cell membranes, a key factor in its journey to the site of action.[5][6]

This guide provides a detailed analysis of 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid, a molecule of interest in medicinal chemistry. We will explore its predicted pKa and logP values, delve into the robust experimental methodologies used to determine these values empirically, and provide the scientific rationale behind these advanced protocols.

Part 1: In Silico Prediction of Physicochemical Properties

Computational, or in silico, methods provide a rapid and cost-effective means of estimating the physicochemical properties of a compound before its synthesis.[6] These predictions are typically based on the molecule's structure, using algorithms that analyze fragment contributions or employ machine learning models trained on large datasets of experimentally determined values.[4][7][8]

For 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid, two key ionizable protons must be considered: the carboxylic acid proton and the pyrrole N-H proton. The primary acidic center is the carboxylic acid, while the pyrrole N-H is significantly less acidic. The primary logP value refers to the partition coefficient of the neutral, un-ionized form of the molecule.

Table 1: Predicted Physicochemical Properties for 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid

ParameterPredicted ValueScientific Rationale for Prediction
Acidic pKa (pKa₁) ~ 4.0 - 4.5The parent compound, pyrrole-2-carboxylic acid, has an experimental pKa of approximately 4.45.[9] The electron-withdrawing nature of the 4-cyclopropylcarbonyl substituent is expected to slightly increase the acidity (lower the pKa) of the carboxylic acid group by stabilizing the conjugate base.
NH pKa (pKa₂) ~ 16 - 18The N-H proton of a pyrrole ring is generally very weakly acidic, with a pKa value typically in the range of 17-18. The acyl substituent at the 4-position will have a minor acid-strengthening effect, but the pKa is expected to remain high, meaning this group will be fully protonated under all physiological conditions.
logP ~ 2.0 - 2.5This prediction is based on fragmental methods. The related compound 4-(2-methylpropyl)-1H-pyrrole-2-carboxylic acid has a predicted XlogP of 2.2.[4] The cyclopropylcarbonyl group is expected to have a similar lipophilic contribution, resulting in a moderately lipophilic compound.

It is crucial to recognize that these are predicted values and should be confirmed by experimental determination.[7]

Part 2: Experimental Determination of pKa

The empirical measurement of pKa is essential for validating computational models and providing definitive data for drug development programs. Potentiometric titration and UV-Vis spectrophotometry are two of the most reliable and widely used methods.

Methodology 1: Potentiometric Titration

Potentiometric titration is considered a gold-standard method for pKa determination due to its precision and direct measurement of pH changes upon the addition of a titrant.[10] The process involves monitoring the pH of a solution of the analyte as a known concentration of a strong base (e.g., NaOH) is added incrementally.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve a sample of 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid in a co-solvent system (e.g., methanol/water) to ensure solubility.

  • Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M KCl, to maintain a constant ionic strength throughout the titration.[10]

  • Titration: Place a calibrated pH electrode in the solution. Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the expected equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the resulting sigmoid curve.[10]

Causality and Trustworthiness: This method is self-validating because the shape of the titration curve provides a clear indication of the ionization event. The inflection point directly corresponds to the pH at which the concentrations of the protonated acid ([HA]) and the deprotonated conjugate base ([A⁻]) are equal, which is the definition of pKa according to the Henderson-Hasselbalch equation.

Workflow Visualization:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve Compound in Methanol/Water B Add 0.15 M KCl (Ionic Strength) A->B C Calibrate & Insert pH Electrode B->C D Add Aliquots of Standardized NaOH C->D E Record pH vs. Volume D->E F Plot pH vs. Volume (Titration Curve) E->F G Determine Inflection Point (Equivalence Point) F->G H Calculate pKa (pH at 1/2 Equivalence) G->H

Caption: Potentiometric Titration Workflow for pKa Determination.

Part 3: Experimental Determination of logP

The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. The shake-flask method is the traditional benchmark, while HPLC-based methods offer a higher-throughput alternative.

Methodology 2: Shake-Flask Method

This classic method directly measures the partitioning of a solute between two immiscible liquid phases, typically n-octanol and water (or a buffer). It is highly accurate when performed correctly but can be time and labor-intensive.

Experimental Protocol:

  • Phase Preparation: Pre-saturate n-octanol with an appropriate aqueous buffer (e.g., phosphate buffer at pH 7.4) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate. This prevents volume changes during the experiment.

  • Sample Addition: Prepare a stock solution of the compound in one of the phases (e.g., the aqueous buffer).

  • Partitioning: Add a known volume of the stock solution to a separation funnel containing known volumes of both pre-saturated n-octanol and buffer.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Allow the phases to separate completely. A centrifugation step can be used to ensure a clean separation.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Causality and Trustworthiness: The use of n-octanol is a well-established surrogate for the lipid bilayer of cell membranes, as its amphipathic nature (containing both a polar head and a nonpolar tail) mimics biological phospholipids. The pre-saturation step and confirmation of equilibrium are critical for ensuring the thermodynamic validity of the measurement, making the protocol self-validating.

Workflow Visualization:

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Pre-saturate n-Octanol and Aqueous Buffer B Dissolve Compound in one phase A->B C Combine Phases & Compound in Separation Funnel B->C D Shake to Equilibrate C->D E Separate Phases (Allow to Settle/Centrifuge) D->E F Sample Aliquots from Each Phase E->F G Quantify Concentration (e.g., HPLC-UV) F->G H Calculate logP = log([C]octanol / [C]aqueous) G->H

Caption: Shake-Flask Method Workflow for logP Determination.

Conclusion

The physicochemical properties of pKa and logP are foundational pillars in the design and optimization of drug candidates. While computational predictions offer valuable early insights into the likely characteristics of molecules like 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid, they must be substantiated by rigorous experimental data. The protocols outlined in this guide for potentiometric titration and the shake-flask method represent robust, validated approaches to generate the high-quality data required for informed decision-making in drug discovery and development. By integrating both predictive and empirical strategies, researchers can build a comprehensive understanding of a compound's behavior, ultimately accelerating the journey toward safer and more effective medicines.

References

  • Chemicalize - Instant Cheminformatics Solutions. (n.d.). Chemaxon. Retrieved March 18, 2026, from [Link]

  • 4-methyl-1H-pyrrole-2-carboxylic acid | C6H7NO2 | CID 14643173. (n.d.). PubChem. Retrieved March 18, 2026, from [Link]

  • pKa predictions for arsonic acid derivatives. (2024). ChemRxiv. Retrieved March 18, 2026, from [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs. Retrieved March 18, 2026, from [Link]

  • Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Retrieved March 18, 2026, from [Link]

  • Tang, G. H., et al. (2007). 1H-Pyrrole-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. Retrieved March 18, 2026, from [Link]

  • 4-(2-methylpropyl)-1h-pyrrole-2-carboxylic acid (C9H13NO2). (n.d.). PubChemLite. Retrieved March 18, 2026, from [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Retrieved March 18, 2026, from [Link]

  • 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-((1-oxopropyl)amino)phenyl)sulfonyl)-, ethyl ester. (n.d.). PubChem. Retrieved March 18, 2026, from [Link]

  • 4-AMINO-1H-PYRROLE-2-CARBOXYLIC ACID — Chemical Substance Information. (n.d.). Chemcas. Retrieved March 18, 2026, from [Link]

  • Jensen, J. H., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints. Retrieved March 18, 2026, from [Link]

  • Koyundereli, Y., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata. Retrieved March 18, 2026, from [Link]

  • Bordwell pKa Table. (2017). Organic Chemistry Data. Retrieved March 18, 2026, from [Link]

  • Tuncha, T., et al. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI. Retrieved March 18, 2026, from [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved March 18, 2026, from [Link]

  • The predicted Log P, the Residule values,of the saturated monocarboxylic acids (C1-C22) training set. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. (2024). MDPI. Retrieved March 18, 2026, from [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Thermodynamic Characterization of 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals Abstract: The thermodynamic properties of a drug candidate are fundamental to its development, influencing everything from solubility and stability...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: The thermodynamic properties of a drug candidate are fundamental to its development, influencing everything from solubility and stability to bioavailability and formulation. This guide provides a comprehensive framework for the experimental and computational characterization of 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid, a novel compound for which such data is not yet publicly available. By detailing a systematic approach, this document serves as a roadmap for researchers to generate crucial thermodynamic data, ensuring a solid foundation for preclinical and formulation studies.

Introduction: The Thermodynamic Imperative in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are governed by the molecule's fundamental physical and chemical properties. Among these, thermodynamic parameters are paramount. They dictate the energy landscape of the molecule, influencing its solid-state properties, solubility, and stability—factors that have a direct and profound impact on a drug's ultimate safety and efficacy.

4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid is a molecule of interest, combining the aromatic pyrrole-2-carboxylic acid scaffold, a structure found in numerous natural products and pharmaceuticals, with a cyclopropylcarbonyl moiety.[1][2][3] The strained cyclopropyl ring can introduce unique conformational constraints and electronic properties.[4][5] A thorough understanding of its thermodynamic behavior is therefore not just academic, but a critical prerequisite for its development.

This technical guide outlines a multi-pronged approach to fully characterize the thermodynamic properties of this molecule. We will detail the necessary experimental workflows and in silico modeling techniques, providing a robust framework for generating the data essential for informed decision-making in the drug development pipeline.

Synthesis and Purity Assessment: The Foundation of Reliable Data

Proposed Synthetic Route

While a specific synthesis for the title compound is not readily found in the literature, a plausible route can be devised based on established pyrrole chemistry. A potential approach is the Friedel-Crafts acylation of a suitable pyrrole-2-carboxylic acid ester with cyclopropanecarbonyl chloride, followed by deprotection.

Experimental Protocol: Synthesis of 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid

  • Protection: Begin with commercially available pyrrole-2-carboxylic acid. The carboxylic acid and the pyrrole nitrogen should be protected to prevent side reactions. Esterification of the carboxylic acid (e.g., to a methyl or ethyl ester) and protection of the nitrogen with a suitable group (e.g., Boc or SEM) are standard procedures.

  • Friedel-Crafts Acylation: The protected pyrrole-2-carboxylic acid ester is then subjected to a Friedel-Crafts acylation reaction with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or SnCl₄) in an inert solvent like dichloromethane. The reaction should be carried out at low temperatures to control reactivity.

  • Deprotection: Following the acylation, the protecting groups are removed. The ester can be hydrolyzed under basic conditions (e.g., with NaOH or LiOH), and the nitrogen protecting group can be removed under appropriate conditions (e.g., acid for Boc, fluoride for SEM).

  • Purification: The final product should be purified using techniques such as recrystallization or column chromatography to achieve a purity of >99.5%.

Purity and Structural Confirmation

The purity of the synthesized compound must be rigorously assessed.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

Thermal Analysis: Unveiling Solid-State Properties

Thermal analysis techniques are indispensable for characterizing the solid-state properties of a pharmaceutical compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides critical information on:

  • Melting Point (Tₘ): The temperature at which the solid-to-liquid phase transition occurs.

  • Enthalpy of Fusion (ΔHբᵤₛ): The energy required for the phase transition.

  • Polymorphism: The existence of multiple crystalline forms, which will manifest as different melting points or other thermal events.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and integrate the peak to calculate the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition pathways.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Weigh 5-10 mg of the compound into a TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its expected decomposition point.

  • Data Analysis: Analyze the TGA curve to identify the onset temperature of decomposition and the percentage of mass loss.

Property Technique Information Gained
Melting PointDSCSolid-to-liquid transition temperature
Enthalpy of FusionDSCEnergy required for melting
PolymorphismDSCPresence of different crystal forms
Thermal StabilityTGADecomposition temperature

Solubility and pKa Determination: Keys to Bioavailability

Aqueous solubility and the acid dissociation constant (pKa) are fundamental properties that govern a drug's absorption and distribution in the body.

Aqueous Solubility

The solubility of 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid should be determined in various aqueous media, including simulated gastric and intestinal fluids. The shake-flask method is a standard approach.

Experimental Protocol: Shake-Flask Solubility Assay

  • Sample Preparation: Add an excess amount of the compound to a known volume of the desired buffer (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Sample Analysis: Filter the suspension and analyze the concentration of the dissolved compound in the supernatant using a validated HPLC method.

pKa Determination

The pKa is the pH at which the compound is 50% ionized. For 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid, the carboxylic acid group is expected to be acidic, and the pyrrole NH may have a very high pKa. Potentiometric titration is a reliable method for pKa determination.

Experimental Protocol: Potentiometric Titration for pKa

  • Sample Preparation: Dissolve a known amount of the compound in a co-solvent system (e.g., water/methanol) if aqueous solubility is low.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

G cluster_0 Computational Workflow A Optimized Molecular Geometry (DFT) B Vibrational Frequency Calculation A->B C Thermochemical Analysis B->C D Gas-Phase Thermodynamic Properties C->D ΔfH°, S°, Cp

Caption: Computational workflow for thermodynamic properties.

Conclusion: Building a Comprehensive Thermodynamic Profile

A thorough understanding of the thermodynamic properties of 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid is indispensable for its progression as a potential drug candidate. The experimental and computational workflows detailed in this guide provide a comprehensive framework for generating this critical data. By systematically determining the thermal properties, solubility, pKa, and computationally derived energetic parameters, researchers can build a robust data package. This will enable informed decisions in lead optimization, pre-formulation, and formulation development, ultimately de-risking the development process and increasing the probability of success.

References

  • Chirico, R. D., & Kazakov, A. F. (2018). Thermodynamic properties of pyrrole, 1-methylpyrrole, 2,4-dimethylpyrrole, and 2,5-dimethylpyrrole: Experimental and computational results. The Journal of Chemical Thermodynamics, 116, 283-295. [Link]

  • Ribeiro da Silva, M. A., & Monte, M. J. (2009). Experimental and Computational Study on the Molecular Energetics of 2-Pyrrolecarboxylic Acid and 1-Methyl-2-pyrrolecarboxylic Acid. The Journal of Physical Chemistry A, 113(35), 9887-9893. [Link]

  • PubChem. (n.d.). Pyrrole-2-Carboxylic Acid. National Center for Biotechnology Information. [Link]

  • Adejoro, I. A., & Adeboye, O. O. (2015). Computational study on polymers of unsubstituted and some substituted pyrroles. DSpace Repository - University of Ibadan. [Link]

  • Cai, L., et al. (2021). New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. Combustion and Flame, 234, 111649. [Link]

  • Zeng, G.-F., et al. (2009). 1H-Pyrrole-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1121. [Link]

  • Pham, T. T., et al. (2021). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. ChemSusChem, 14(20), 4488-4495. [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Ferreira, A. G., et al. (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. MDPI. [Link]

Sources

Exploratory

foundational synthesis pathways for 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid

As a Senior Application Scientist in heterocyclic chemistry, designing a scalable and regioselective synthesis for highly functionalized building blocks requires a deep understanding of electronic directing effects and t...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in heterocyclic chemistry, designing a scalable and regioselective synthesis for highly functionalized building blocks requires a deep understanding of electronic directing effects and thermodynamic control.

The target molecule, 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid , is a critical structural motif frequently utilized in the development of kinase inhibitors and antiviral therapeutics. Synthesizing this molecule presents a distinct regiochemical challenge: unsubstituted pyrroles naturally favor electrophilic attack at the C2 and C5 positions. To force acylation at the C4 position, we must employ a strategic disconnection utilizing a deactivating directing group and specific Lewis acid coordination.

Below is the foundational, self-validating synthetic framework for this compound.

Phase 1: Strategic Disconnection and Regiocontrol

Direct acylation of an unprotected pyrrole ring often leads to uncontrollable polyacylation or polymerization due to the extreme electron richness of the heterocycle[1]. To circumvent this, the foundational pathway begins with ethyl 1H-pyrrole-2-carboxylate .

The ethyl ester at the C2 position serves two critical functions:

  • Electronic Deactivation: It withdraws electron density from the ring, preventing runaway polymerization.

  • Steric/Electronic Directing: It blocks the C2 position, limiting electrophilic attack to the C4 and C5 positions.

The crux of this synthesis lies in the choice of Lewis acid. As demonstrated in foundational Friedel-Crafts studies by , the use of weaker Lewis acids like zinc chloride ( ZnCl2​ ) or boron trifluoride etherate ( BF3​⋅OEt2​ ) results in a nearly 1:1 mixture of C4 and C5 acylated isomers[2]. However, employing a strong, bulky Lewis acid like aluminum chloride ( AlCl3​ ) results in exclusive C4-acylation[2]. The AlCl3​ forms a rigid coordination complex with both the pyrrole nitrogen and the C2-carbonyl oxygen, creating massive steric hindrance that completely shields the C5 position, forcing the cyclopropylcarbonyl electrophile to attack at C4.

Mechanism Complex Pyrrole-AlCl3 Complex (Steric bulk at C2 & N) PathA Attack at C4 (Electronically Favored) Complex->PathA AlCl3 Catalysis PathB Attack at C5 (Sterically Hindered) Complex->PathB Weaker Lewis Acids ResultA Exclusive 4-Acyl Isomer PathA->ResultA ResultB Trace 5-Acyl Isomer PathB->ResultB

Mechanistic rationale for AlCl3-driven C4 regioselectivity in pyrroles.

Phase 2: Experimental Workflows

The synthesis is executed in two highly controlled stages: Regioselective Friedel-Crafts Acylation followed by Ester Saponification.

Step 1: Regioselective C4-Acylation

Objective: Installation of the cyclopropylcarbonyl moiety at the C4 position.

  • Preparation: In an oven-dried, argon-purged two-neck round-bottom flask, dissolve 1.0 equivalent of ethyl 1H-pyrrole-2-carboxylate in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.3 M concentration[3]. DCE is prioritized over dichloromethane (DCM) due to its higher boiling point and superior solubility profile for aluminum complexes.

  • Lewis Acid Complexation: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 2.5 equivalents of anhydrous AlCl3​ in portions[3].

    • Self-Validation Check: The solution will transition from clear to a deep yellow/brown color, confirming the formation of the Lewis acid-pyrrole coordination complex.

  • Electrophilic Addition: Dropwise, add 1.2 to 1.5 equivalents of cyclopropanecarbonyl chloride. Maintain the temperature at 0 °C during the addition to control the exothermic generation of the acylium ion.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

    • Self-Validation Check: Monitor via LC-MS or TLC (Hexane/EtOAc 7:3). The reaction is complete when the starting material spot completely disappears.

  • Quenching & Workup: Carefully pour the reaction mixture into a beaker of crushed ice and 1M HCl to break the aluminum complex. Extract the aqueous layer three times with DCM. Wash the combined organic layers with saturated NaHCO3​ and brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexane/EtOAc) to yield ethyl 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylate as a solid.

Step 2: Ester Saponification

Objective: Deprotection of the C2-ester to yield the final free carboxylic acid.

  • Dissolution: Suspend the purified ethyl 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water (approx. 0.2 M).

  • Hydrolysis: Add 3.0 equivalents of lithium hydroxide monohydrate ( LiOH⋅H2​O ) in one portion. LiOH is utilized to provide mild, quantitative saponification without risking degradation of the cyclopropyl ring.

  • Propagation: Stir the mixture at room temperature for 12 hours.

    • Self-Validation Check: TLC will show the consumption of the higher-Rf ester and the appearance of a baseline spot corresponding to the highly polar lithium carboxylate salt.

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous phase with additional water and wash once with diethyl ether to extract any unreacted ester or non-polar impurities.

  • Precipitation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1M HCl.

    • Self-Validation Check: A white to off-white precipitate of the free carboxylic acid will form immediately upon crossing the pKa threshold of the acid.

  • Isolation: Filter the precipitate under vacuum, wash with cold water, and dry under high vacuum at 40 °C to afford pure 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid .

SynthesisPathway SM Ethyl 1H-pyrrole- 2-carboxylate Reagents1 Cyclopropanecarbonyl chloride AlCl3, DCE, 0 °C to RT SM->Reagents1 Int Ethyl 4-(cyclopropylcarbonyl)- 1H-pyrrole-2-carboxylate Reagents1->Int Reagents2 LiOH·H2O THF/H2O, RT then HCl (aq) Int->Reagents2 Prod 4-(cyclopropylcarbonyl)- 1H-pyrrole-2-carboxylic acid Reagents2->Prod

Two-step synthesis of 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid.

Phase 3: Quantitative Parameter Analysis

The success of this pathway relies heavily on strict adherence to stoichiometric and environmental parameters. The data below summarizes the critical variables governing the synthesis.

Table 1: Regioselectivity Matrix (Acylation of Ethyl Pyrrole-2-carboxylate) Demonstrating the critical necessity of AlCl3​ over weaker Lewis acids[2].

Lewis AcidMolar EquivalentsSolventC4-Acyl Isomer YieldC5-Acyl Isomer Yield
AlCl3​ 2.5DCE>95% Trace
ZnCl2​ 2.5DCE~60%~30%
BF3​⋅OEt2​ 2.5DCE~50%~40%

Table 2: Stoichiometric & Operational Parameters

StepReagent / SubstrateEquivalentsRole in System
Phase 1Ethyl 1H-pyrrole-2-carboxylate1.0Primary Substrate
Phase 1Cyclopropanecarbonyl chloride1.2 - 1.5Electrophilic Acylating Agent
Phase 1Aluminum Chloride ( AlCl3​ )2.5Lewis Acid / Regiodirector
Phase 2 LiOH⋅H2​O 3.0Saponification Base
Phase 2Hydrochloric Acid (1M)Titrated to pH 2Protonation / Precipitation

References

  • Synthetic Studies on Indoles and Related Compounds. XXXVIII. β -Acylation of Ethyl Pyrrole-2-carboxylate by Friedel-Crafts Acylation: Scope and Limitations. Source: Chemical and Pharmaceutical Bulletin (J-STAGE) URL:[Link]

  • US6984734B2 - Cyclo[n]pyrroles and methods thereto (Experimental protocols for ethyl 4-acetylpyrrole-2-carboxylate).
  • Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. Source: MDPI (Crystals) URL:[Link]

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Protocols & Analytical Methods

Method

Application Note: Cross-Coupling Strategies for 4-(Cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic Acid in Drug Discovery

Introduction & Mechanistic Rationale 4-(Cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid is a highly privileged, bifunctional building block in contemporary medicinal chemistry. Recently, this specific scaffold has been...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-(Cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid is a highly privileged, bifunctional building block in contemporary medicinal chemistry. Recently, this specific scaffold has been pivotal in the discovery of highly selective AKR1C3 inhibitors engineered to overcome EGFR C797S-mediated osimertinib resistance in non-small cell lung cancer (NSCLC)[1].

The presence of the electron-withdrawing cyclopropylcarbonyl group at the C4 position modulates the electron density of the pyrrole ring. This deactivation stabilizes the heterocycle against oxidative degradation while dictating the reactivity of the C2-carboxylic acid. As a Senior Application Scientist, selecting the correct activation mode for this carboxylic acid is critical. This guide details two field-proven cross-coupling paradigms for this substrate: Amide Bond Formation (for peptide-like linkages with anilines) and Palladium-Catalyzed Decarboxylative Cross-Coupling (for direct C(sp2)-C(sp2) bond formation).

Workflow 1: Amide Cross-Coupling (Synthesis of Pyrrole-2-Carboxamides)

Causality & Reagent Selection

When synthesizing targeted therapeutics, the 2-carboxylic acid must frequently be coupled with sterically hindered or electron-deficient anilines (e.g., para-cyanobenzenes)[1]. Traditional carbodiimides (EDC/DCC) often suffer from sluggish kinetics and low yields due to the poor nucleophilicity of these anilines, leading to unwanted side reactions such as pyrrole N-acylation.

Using HATU in the presence of DIPEA provides a self-validating, high-yielding system. HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The adjacent nitrogen in the pyridine ring of HOAt provides anchimeric assistance via intramolecular hydrogen bonding. This accelerates the nucleophilic attack by the weak aniline nucleophile, ensuring high conversion rates without requiring protection of the pyrrole nitrogen.

Protocol 1: HATU-Mediated Amide Coupling

Reagents: 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid (1.0 equiv), Aniline derivative (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), Anhydrous DMF (0.2 M).

Step-by-Step Methodology:

  • Activation: Dissolve 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid (1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Add DIPEA (3.0 mmol) and stir for 5 minutes at room temperature.

  • Active Ester Formation: Add HATU (1.2 mmol) in one portion. The solution will typically turn pale yellow. Stir for 15–20 minutes.

    • Self-Validation Step: A 10 µL aliquot quenched in 1 mL methanol analyzed via LC-MS should display the methyl ester mass, confirming complete HOAt-ester activation.

  • Nucleophilic Attack: Add the aniline derivative (1.1 mmol) to the reaction mixture. Stir at room temperature for 4–12 hours. For highly electron-deficient anilines, gentle heating (40 °C) is recommended.

  • Workup: Quench the reaction by pouring it into saturated aqueous NaHCO 3​ (20 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 1M HCl (10 mL) to remove unreacted aniline and DIPEA, followed by brine (15 mL).

  • Purification: Dry over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure pyrrole-2-carboxamide.

AmideCoupling A 4-(Cyclopropylcarbonyl)- 1H-pyrrole-2-carboxylic acid C OAt-Active Ester Intermediate A->C DMF, rt B HATU / DIPEA (Activation) B->C E Amide Product (e.g., AKR1C3 Inhibitor) C->E Nucleophilic Attack D Ar-NH2 (Aniline) D->E

Caption: Workflow and activation mechanism for HATU-mediated amide cross-coupling.

Workflow 2: Palladium-Catalyzed Decarboxylative Cross-Coupling

Causality & Catalyst Selection

The carboxylic acid moiety can also serve as a traceless directing group for C-C bond formation. Decarboxylative cross-coupling allows the synthesis of 2-aryl-4-(cyclopropylcarbonyl)-1H-pyrroles without the need for pre-functionalized, unstable organometallic reagents (like pyrrole boronic acids).

Under elevated temperatures, palladium catalysts such as Pd[P(tBu) 3​ ] 2​ , in conjunction with Cs 2​ CO 3​ and a chloride source (nBu 4​ NCl), facilitate this transformation[2]. The bulky, electron-rich P(tBu) 3​ ligand promotes the oxidative addition of the aryl halide. The addition of nBu 4​ NCl is a critical, field-proven insight: the chloride ions coordinate to the palladium center, stabilizing the intermediate and significantly lowering the activation energy required for the extrusion of CO 2​ from the coordinated pyrrole-carboxylate[2].

Protocol 2: Decarboxylative Arylation

Reagents: 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid (2.0 equiv), Aryl Bromide (1.0 equiv), Pd[P(tBu) 3​ ] 2​ (5 mol%), Cs 2​ CO 3​ (1.5 equiv), nBu 4​ NCl·H 2​ O (0.3 equiv), Anhydrous DMF (0.2 M).

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid (2.0 mmol), the aryl bromide (1.0 mmol), Cs 2​ CO 3​ (1.5 mmol), and nBu 4​ NCl·H 2​ O (0.3 mmol).

  • Catalyst Addition: Transfer the vial to a glovebox or use standard Schlenk techniques to add Pd[P(tBu) 3​ ] 2​ (0.05 mmol). Add anhydrous DMF (5.0 mL).

  • Reaction: Seal the vial with a Teflon-lined crimp cap. Pre-stir the mixture for 30 seconds at 23 °C, then heat at 170 °C for 8–15 minutes using a microwave synthesizer.

    • Self-Validation Step: CO 2​ evolution will increase the internal pressure; ensure the vial is pressure-rated. A post-reaction TLC (UV active) should show the complete consumption of the aryl bromide.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (3 × 50 mL) to remove DMF and inorganic salts.

  • Purification: Dry the organic layer over MgSO 4​ , filter, concentrate, and purify via silica gel chromatography to isolate the 2-aryl pyrrole.

Decarboxylative Substrate Pyrrole-2-carboxylic acid Substrate Intermediate Decarboxylated Pyrrole-Pd(II)-Ar Species Substrate->Intermediate -CO2 Base Cs2CO3 / nBu4NCl 170 °C Base->Intermediate Product 2-Aryl-4-(cyclopropylcarbonyl)- 1H-pyrrole Intermediate->Product Reductive Elimination Pd_Cat Pd[P(tBu)3]2 + Ar-Br (Oxidative Addition) Pd_Cat->Intermediate Transmetalation/ Insertion

Caption: Palladium-catalyzed decarboxylative cross-coupling cycle for 2-aryl pyrroles.

Quantitative Data Presentation: Condition Optimization

The following table summarizes the performance metrics of various coupling conditions applied to 1H-pyrrole-2-carboxylic acid derivatives, guiding reagent selection based on project phase (discovery vs. scale-up).

Coupling TypeReagent SystemYield RangeEpimerization / Side ReactionsScalability & Cost
Amide HATU / DIPEA85–95%Very LowHigh cost, optimal for discovery
Amide T3P / Pyridine75–85%NoneLow cost, excellent for scale-up
Amide EDC / HOBt40–60%Moderate (N-acylation risk)Low cost, poor for weak anilines
Decarboxylative Pd[P(tBu) 3​ ] 2​ / Cs 2​ CO 3​ 70–90%Low (Requires inert atm)High catalyst cost, high efficiency
Decarboxylative Pd(OAc) 2​ / Cu 2​ O50–65%Moderate (Homocoupling risk)Lower cost, requires optimization

References

  • Discovery of Highly Selective AKR1C3 Inhibitors to Overcome EGFR C797S-Mediated Osimertinib Resistance in Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry (ACS Publications), 2026. 1

  • Regioselective Stepwise Synthesis of Unsymmetrical 1,2,5-Triarylpyrroles via Palladium-Catalyzed Decarboxylative Cross-Coupling and C–H Arylation. Molecules (MDPI), 2026. 2

Sources

Application

Application Note: 4-(Cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic Acid as a Core Scaffold in Targeted Oncology

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound: 4-(Cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound: 4-(Cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid (CAS: 477848-67-2)

Executive Summary

In contemporary medicinal chemistry, the pyrrole-2-carboxylic acid core is a privileged scaffold, frequently serving as a foundational building block for kinase inhibitors, GPCR ligands, and natural product derivatives[1][2]. However, specific regioselective modifications—such as the introduction of a 4-acyl group—dramatically alter the physicochemical properties and target engagement profile of the molecule.

This application note details the critical role of 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid as a key intermediate in the synthesis of highly selective Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors (e.g., Class V derivatives like SG-55)[3][4]. These novel inhibitors represent a breakthrough "metabolism-targeted" strategy designed to overcome EGFR C797S-mediated resistance to Osimertinib in non-small cell lung cancer (NSCLC)[4][5].

Mechanistic Insights & Target Rationale

The Causality of Scaffold Design

The selection of 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid over other heterocycles (such as furans or oxazoles) is driven by strict structure-activity relationship (SAR) requirements[3]:

  • Hydrogen Bonding Network: The pyrrole nitrogen (N-H) acts as a critical hydrogen bond donor, while the C2-carboxylic acid (converted to an amide in the final drug) serves as a directional linker that interacts with the catalytic residues of the target enzyme.

  • Hydrophobic Sub-Pocket Anchoring: The choice of the cyclopropylcarbonyl group at the C4 position is not arbitrary. The rigid, lipophilic cyclopropyl ring perfectly occupies a narrow, hydrophobic sub-pocket within the AKR1C3 active site. This specific steric bulk prevents the molecule from binding to highly homologous isoforms (AKR1C1 and AKR1C2), thereby driving nanomolar potency and exceptional selectivity[4].

Biological Pathway Intervention

In NSCLC patients, the emergence of the EGFR C797S mutation physically blocks the covalent binding of Osimertinib[4]. To survive, these resistant tumors undergo a metabolic shift, overexpressing AKR1C3 to maintain glutathione-reactive oxygen species (GSH-ROS) homeostasis. By utilizing 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid-derived inhibitors to block AKR1C3, researchers can disrupt this redox balance, inducing DNA double-strand breaks and restoring apoptotic sensitivity[4][5].

Pathway EGFR EGFR Mutated (19Del/T790M/C797S) AKR1C3 AKR1C3 Enzyme (Overexpressed) EGFR->AKR1C3 Metabolic Shift Osi Osimertinib Osi->EGFR Blocked by C797S Redox GSH/ROS Homeostasis (Maintained) AKR1C3->Redox Catalyzes DNA DNA Double-Strand Breaks AKR1C3->DNA Inhibition Induces SG55 Pyrrole-2-carboxamide Inhibitor (SG-55) SG55->AKR1C3 Inhibits (IC50=5nM) Survival Tumor Cell Survival & Proliferation Redox->Survival Promotes Apoptosis Apoptosis (Resistance Overcome) DNA->Apoptosis Triggers Survival->Apoptosis Shift to Cell Death

AKR1C3-mediated Osimertinib resistance pathway and targeted intervention via SG-55.

Chemistry & Synthesis Workflow

The synthesis of the title compound (Intermediate 4d) and its subsequent conversion into active pharmaceutical ingredients (APIs) relies on a highly controlled Friedel-Crafts acylation followed by alkaline hydrolysis and HATU-mediated amide coupling[3].

Synthesis SM1 Pyrrole-2-carboxylate Methyl Ester Step1 Friedel-Crafts Acylation SM1->Step1 SM2 Cyclopropylcarbonyl Chloride SM2->Step1 Int3d Intermediate 3d (Methyl Ester) Step1->Int3d AlCl3, CH2Cl2 Step2 Alkaline Hydrolysis Int3d->Step2 Int4d Intermediate 4d (Title Compound) Step2->Int4d LiOH, THF/H2O Step3 Amide Coupling (HATU, DIPEA) Int4d->Step3 Final Class V Inhibitors (e.g., SG-55) Step3->Final Ar-NH2

Synthesis workflow of 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid derivatives.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 4-(Cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic Acid (Intermediate 4d)

Objective: Regioselective functionalization of the pyrrole core[3][6].

  • Acylation (Intermediate 3d Formation):

    • Dissolve 1H-pyrrole-2-carboxylic acid methyl ester (1.0 eq) in anhydrous CH₂Cl₂ under an inert N₂ atmosphere.

    • Cool the reaction mixture to 0 °C.

    • Carefully add anhydrous Aluminum Chloride (AlCl₃, 2.5 eq) portion-wise. Causality: Excess Lewis acid is required because the pyrrole nitrogen and the ester carbonyl both coordinate with AlCl₃, deactivating the catalyst.

    • Add cyclopropylcarbonyl chloride (1.2 eq) dropwise. Stir at room temperature for 4 hours.

    • Validation Checkpoint 1: Quench a micro-aliquot in ice water, extract with EtOAc, and run TLC (Hexane:EtOAc 3:1). The starting material should be fully consumed.

  • Hydrolysis (Intermediate 4d Formation):

    • Isolate Intermediate 3d via standard aqueous workup and dissolve it in a THF/H₂O mixture (3:1 v/v).

    • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir at room temperature for 12 hours. Causality: LiOH provides mild alkaline conditions that selectively hydrolyze the methyl ester without causing nucleophilic attack on the cyclopropyl ketone.

    • Acidify the mixture to pH ~3 using 1M HCl. Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

    • Validation Checkpoint 2 (Self-Validation): Analyze the purified solid via ¹H-NMR (DMSO-d₆). The C4-substituted pyrrole will display two distinct doublets with a small meta-coupling constant (J ~ 1.5–2.0 Hz) for the C3 and C5 protons. A C5-substituted byproduct would exhibit a different coupling pattern (J ~ 3.5–4.0 Hz). LC-MS should confirm an[M+H]⁺ peak at m/z 180.06.

Protocol B: Amide Coupling to Generate AKR1C3 Inhibitors (e.g., SG-55)

Objective: Conjugate the carboxylic acid with functionalized anilines (e.g., para-cyanobenzenes)[3].

  • Activation: Dissolve 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes. Causality: HATU is chosen over EDC/HOBt due to its superior efficiency in activating sterically hindered or electron-deficient carboxylic acids, ensuring rapid conversion.

  • Coupling: Add the appropriate aniline derivative (1.1 eq). Stir at room temperature for 4–6 hours.

  • Purification & Validation: Purify via preparative HPLC. Confirm final purity >95% via analytical HPLC (UV 254 nm) before proceeding to biological assays.

Protocol C: In Vitro AKR1C3 Enzymatic Inhibition Assay

Objective: Validate the target engagement and isoform selectivity of the synthesized derivatives[4].

  • Assay Setup: In a 96-well plate, prepare a reaction buffer (100 mM potassium phosphate, pH 6.0).

  • Reagents: Add recombinant human AKR1C3 enzyme (10 ng/well), 9,10-phenanthrenequinone (substrate, 10 μM), and the test compound (serial dilutions from 10 μM to 0.1 nM).

  • Initiation & Readout: Initiate the reaction by adding NADPH (200 μM). Monitor the decrease in absorbance at 340 nm (NADPH consumption) over 10 minutes at 37 °C.

  • Validation Checkpoint 3 (Controls):

    • Positive Control: Include a known AKR1C3 inhibitor (e.g., S07-2001).

    • Selectivity Control: Run parallel assays using recombinant AKR1C1 and AKR1C2 enzymes. A valid 4-(cyclopropylcarbonyl)-pyrrole derivative must show >1000-fold selectivity for AKR1C3.

Quantitative Data Presentation

The integration of the 4-(cyclopropylcarbonyl) moiety onto the pyrrole-2-carboxylic acid scaffold yields compounds with exceptional pharmacological profiles. Below is a summary of the structure-activity relationship (SAR) data for the lead derivative (SG-55) compared to baseline controls[4].

CompoundCore Scaffold ModificationAKR1C3 IC₅₀ (nM)AKR1C1 IC₅₀ (μM)AKR1C2 IC₅₀ (μM)Selectivity Index (vs 1C1/1C2)
SG-55 4-(cyclopropylcarbonyl)-pyrrole5 ± 1> 10> 10> 2000
SG-48 4-(cyclopropylcarbonyl)-pyrrole18 ± 3> 10> 10> 555
S07-2001 Baseline Control120 ± 15> 10> 10> 83

Data Interpretation: The cyclopropylcarbonyl group at the C4 position is the primary driver for the sub-10 nM potency against AKR1C3, effectively locking the molecule into the enzyme's unique hydrophobic pocket without cross-reacting with off-target isoforms.

References

  • Guo, C., Wang, X., Guan, Q., et al. (2026). "Discovery of Highly Selective AKR1C3 Inhibitors to Overcome EGFR C797S-Mediated Osimertinib Resistance in Non-Small Cell Lung Cancer." Journal of Medicinal Chemistry. [Link]

  • Wikipedia Contributors. "Pyrrole-2-carboxylic acid." Wikipedia, The Free Encyclopedia. [Link]

  • National Center for Biotechnology Information. "Pyrrole-2-Carboxylic Acid | CID 12473." PubChem Database. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure high purity of the final product. We will delve into the causality behind experimental choices, provide validated protocols, and troubleshoot common issues encountered in the lab.

Synthetic Overview

The most reliable and commonly employed strategy for synthesizing 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid involves a two-step sequence starting from a stable pyrrole-2-carboxylate ester, such as the ethyl or methyl ester.

  • Step 1: Friedel-Crafts Acylation: Introduction of the cyclopropylcarbonyl group at the C4-position of the pyrrole ring. This is the most critical and yield-determining step.

  • Step 2: Saponification: Hydrolysis of the ester group to yield the final carboxylic acid.

Synthetic_Workflow Start Ethyl 1H-pyrrole-2-carboxylate Intermediate Ethyl 4-(cyclopropylcarbonyl)- 1H-pyrrole-2-carboxylate Start->Intermediate Step 1: Acylation (Cyclopropanecarboxylic acid, TFAA, H3PO4) Final 4-(cyclopropylcarbonyl)- 1H-pyrrole-2-carboxylic acid Intermediate->Final Step 2: Saponification (NaOH, EtOH/H2O) Troubleshooting_Low_Yield Start Low Yield in Acylation Step CheckPolymer Did the mixture turn dark/black? Start->CheckPolymer CheckConversion Is starting material recovered? CheckPolymer->CheckConversion No Sol_Polymer Cause: Polymerization - Use milder H3PO4/TFAA method - Lower temperature to -78°C - Add reagents slowly CheckPolymer->Sol_Polymer Yes CheckIsomers Are multiple product spots seen on TLC/LCMS? CheckConversion->CheckIsomers No Sol_Conversion Cause: Low Reactivity - Check for anhydrous conditions - Ensure correct order of addition - Increase catalyst/temperature slightly CheckConversion->Sol_Conversion Yes Sol_Isomers Cause: Poor Regioselectivity - Adhere strictly to H3PO4 method - Experiment with solvent polarity - Consider bulky catalysts CheckIsomers->Sol_Isomers Yes End Consult Further Literature CheckIsomers->End No

Optimization

overcoming poor solubility of 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid in aqueous media

Welcome to the Formulation Troubleshooting Guide. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals overcome the specific physicochemical hurdles associ...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Troubleshooting Guide. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid.

Below, you will find root-cause analyses, decision logic, and self-validating experimental protocols to systematically resolve aqueous solubility issues.

Chemical Profiling & Root Cause Analysis

Q: Why is 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid so poorly soluble in aqueous media? A: The poor aqueous solubility is a direct consequence of the molecule's structural thermodynamics. The compound contains a highly lipophilic cyclopropylcarbonyl moiety at the 4-position and a pyrrole ring. While it possesses a carboxylic acid group (pKa ~4.5), at physiological stomach pH (1.2–2.0) or in unbuffered water, the molecule remains entirely unionized.

The unionized form relies on weak dipole interactions and hydrogen bonding with water, which are insufficient to overcome the high crystal lattice energy of the solid state. Furthermore, the pyrrole nitrogen (NH) is non-basic (pKa > 16) and cannot be protonated to aid solubility. Therefore, solubilization requires either ionization of the carboxylic acid, disruption of the hydration shell via cosolvents, or encapsulation of the lipophilic domains.

G Start 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid Solubility Issue Check_pH Can target pH be > pKa (~4.5)? Start->Check_pH Salt_Form Salt Formation (Na+, K+, Meglumine) Check_pH->Salt_Form Yes (Ionized) Check_Parenteral Is it for IV administration? Check_pH->Check_Parenteral No (Unionized) Cosolvent Cosolvent System (PEG 400, PG, EtOH) Check_Parenteral->Cosolvent No (Oral/Topical) Cyclodextrin Inclusion Complexation (HP-β-CD, SBE-β-CD) Check_Parenteral->Cyclodextrin Yes

Caption: Decision tree for selecting a solubilization strategy based on pH and administration route.

pH Adjustment & Salt Formation (Primary Strategy)

Q: How can I leverage the carboxylic acid group to improve solubility? A: Salt formation is the most effective and thermodynamically stable method for increasing the dissolution rate of acidic drugs[1]. By adjusting the formulation pH to at least 2 units above the pKa (i.e., pH > 6.5), the carboxylic acid deprotonates into a carboxylate anion. Pairing this anion with a suitable hydrophilic counterion forms a water-soluble salt. However, caution must be exercised: if the pH of the microenvironment drops below the pHmax​ (the pH at which the free acid and salt are in equilibrium), the salt will disproportionate and precipitate back into the insoluble free acid[1].

Q: Which counterions should I screen for this specific compound? A: For carboxylic acids with bulky lipophilic side chains, standard sodium salts can sometimes suffer from the "common ion effect" in the GI tract or precipitate as hydrates. We recommend screening organic amine counterions, which lower the crystal lattice energy and provide additional hydrogen-bonding networks.

Table 1: Recommended Counterions for Carboxylic Acid Salt Screening

CounterionTypepKaAdvantages for Pyrrole-2-Carboxylic Acids
Sodium (Na+) InorganicN/ALow molecular weight, standard first-line choice.
Potassium (K+) InorganicN/AOften yields highly crystalline, stable salts.
Meglumine Organic Amine9.5High hydrophilicity, excellent for parenteral use.
L-Arginine Amino Acid9.0, 12.5Bulky, prevents crystallization, good tolerability.
Tromethamine Organic Amine8.1Excellent buffering capacity at physiological pH.
Protocol: In-Situ Salt Screening & pH-Solubility Profiling

This protocol is self-validating: by measuring the final pH after equilibration, you ensure that disproportionation has not artificially lowered your solubility readout.

  • Preparation: Weigh 10 mg of 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid into five separate 2 mL HPLC vials.

  • Solvent Addition: Add 1 mL of deionized water to each vial.

  • Counterion Addition: Add 1.05 molar equivalents of the selected counterion base (e.g., 1M NaOH, Meglumine solution) to each respective vial.

  • Equilibration: Agitate the suspensions on a rotary shaker at 300 rpm for 24 hours at 25°C.

  • Validation (pH Measurement): Record the final pH of the saturated solution. If the pH has dropped near 4.5, add micro-aliquots of base to ensure the environment remains strictly above the pKa.

  • Separation: Centrifuge the vials at 10,000 x g for 10 minutes to pellet any undissolved free acid.

  • Quantification: Dilute the supernatant appropriately and analyze via RP-HPLC (UV detection at ~254 nm) to determine the equilibrium solubility.

Cyclodextrin Inclusion Complexation

Q: If I cannot alter the pH (e.g., for an ophthalmic or specific liquid formulation), how can I solubilize the unionized form? A: You can utilize cyclodextrins (CDs) to encapsulate the lipophilic cyclopropylcarbonyl moiety. CDs are cyclic oligosaccharides featuring a hydrophilic exterior and a hydrophobic central cavity[2]. The thermodynamic driving force here is the displacement of enthalpy-rich, high-energy water molecules from the CD cavity by the hydrophobic cyclopropyl group, resulting in a highly water-soluble inclusion complex[2].

Q: Which cyclodextrin is best, and how do I determine the right concentration? A: For parenteral or ophthalmic applications, Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their high aqueous solubility and low nephrotoxicity[2]. To determine the exact stoichiometry and optimal concentration, you must perform a Phase-Solubility Study.

CD_Workflow Prep Prepare CD Solutions (0-20% w/v) Add Add Excess API (> Expected Sol.) Prep->Add Equilibrate Equilibrate (24-48h, 25°C) Add->Equilibrate Filter Filter/Centrifuge (0.45 µm PTFE) Equilibrate->Filter Analyze HPLC Analysis (Determine[API]) Filter->Analyze

Caption: Step-by-step workflow for conducting a phase-solubility study with cyclodextrins.

Protocol: Phase-Solubility Study (Higuchi-Connors Method)
  • Matrix Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 15, and 20% w/v) in a pH 4.0 buffer (to ensure the drug remains unionized).

  • API Addition: Add an excess amount of the API (e.g., 50 mg) to 2 mL of each CD solution.

  • Equilibration: Seal the vials and shake at a constant temperature (25°C) for 48 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter. (Critical step: Discard the first 0.5 mL of filtrate to account for API adsorption to the membrane).

  • Analysis: Quantify the dissolved drug concentration via HPLC.

  • Data Plotting: Plot the molar concentration of the dissolved drug (y-axis) versus the molar concentration of CD (x-axis). A linear AL​ -type profile indicates a 1:1 inclusion complex, allowing you to calculate the stability constant ( K1:1​ ).

Cosolvent Systems

Q: Can I use organic solvents to boost solubility for an oral or IV liquid? A: Yes. Cosolvency is a highly effective technique where water-miscible organic solvents are added to reduce the interfacial tension between the aqueous solution and the hydrophobic solute[3]. According to the log-linear model proposed by Yalkowsky, the logarithmic solubility of a drug increases linearly with the volume fraction of the cosolvent[3].

Q: What is the recommended cosolvent blend? A: For a lipophilic carboxylic acid, a ternary system often works best to balance solubilization power and biological tolerability:

  • Parenteral: Propylene Glycol (PG) up to 30%, PEG 400 up to 20%, and Ethanol up to 10% in Water for Injection (WFI).

  • Oral: PEG 400 or Glycerin can be utilized at higher concentrations safely.

Protocol: Cosolvent Solubilization Optimization
  • Solvent Blending: Prepare binary mixtures of Water/PEG 400 and Water/Propylene Glycol in 10% increments (from 0% to 50% cosolvent v/v).

  • Saturation: Add excess API to 5 mL of each solvent blend.

  • Equilibration: Stir magnetically at 25°C for 24 hours.

  • Clarification: Centrifuge at 10,000 rpm for 15 minutes to separate the undissolved solute.

  • Measurement: Analyze the supernatant via HPLC.

  • Modeling: Plot log(Solubility) vs. CosolventFraction . The slope of this line represents the solubilization power ( σ ) of the solvent, allowing you to mathematically predict the exact blend needed for your target therapeutic dose[3].

References
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Source: uspto.gov.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Source: ovid.com.
  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences. Source: ualberta.ca.

Sources

Troubleshooting

preventing decarboxylation of 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid at high temperatures

Welcome to the Technical Support Center. As a Senior Application Scientist supporting drug development professionals, I frequently encounter troubleshooting requests regarding the thermal instability of pyrrole-2-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist supporting drug development professionals, I frequently encounter troubleshooting requests regarding the thermal instability of pyrrole-2-carboxylic acid building blocks. Specifically, 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid presents a unique challenge in synthetic workflows. While the C4-cyclopropylcarbonyl group provides some electron-withdrawing stabilization to the pyrrole core, the molecule remains highly susceptible to decarboxylation at elevated temperatures.

This guide provides a deep dive into the causality of this degradation, actionable troubleshooting FAQs, and field-proven protocols to ensure the structural integrity of your intermediate during complex synthetic operations.

Part 1: The Mechanistic Reality of Decarboxylation

To prevent degradation, we must first understand the mechanism. Pyrrole-2-carboxylic acids do not typically undergo simple thermal unimolecular decarboxylation. Instead, the process is heavily dependent on acid catalysis and hydrolytic pathways.

As demonstrated by foundational kinetic studies, the decarboxylation proceeds via an associative mechanism. The electron-rich pyrrole ring undergoes protonation at the C2 position, creating a zwitterionic intermediate. This is followed by the rate-determining addition of water to the carboxyl group, forming a protonated carbonic acid intermediate that rapidly cleaves to release carbon dioxide and hydronium (). Furthermore, the rate of this C-C bond cleavage is highly sensitive to the pH and the availability of water in the solvent matrix ().

Therefore, preventing decarboxylation at high temperatures requires interrupting this specific hydrolytic and proton-driven pathway.

DecarboxylationMechanism cluster_degradation Degradation Pathway (High Temp) cluster_stabilization Stabilization Pathway A 4-(Cyclopropylcarbonyl)- 1H-pyrrole-2-carboxylic acid B Acidic/Protic Environment (Heat + H⁺ + H₂O) A->B Uncontrolled Heating G Alkaline/Aprotic Environment (Base / Dry Solvent) A->G Preventive Strategy C C2-Protonated Zwitterion B->C C2 Protonation D Hydration of Carboxyl Group C->D Rate Determining Step E C-C Bond Cleavage D->E Formation of Protonated Carbonic Acid F Decarboxylated Pyrrole + CO₂ + H₃O⁺ E->F Irreversible Loss H Stable Carboxylate Anion (Decarboxylation Blocked) G->H Deprotonation

Mechanistic pathways of pyrrole-2-carboxylic acid decarboxylation and stabilization strategies.

Part 2: Troubleshooting FAQs

Q1: My 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid degrades into a des-carboxy byproduct when I heat my reaction above 60°C. Why? A: At temperatures above 60°C, ambient moisture and even mildly acidic protons (from the pyrrole N-H or solvent impurities) provide the activation energy required for C2-protonation. Once protonated, trace water drives the hydrolytic cleavage of the C-C bond. The thermal energy simply accelerates this acid-catalyzed pathway.

Q2: Can I just rigorously dry my solvents to stop this? A: Yes, but it is often insufficient on its own. While strictly anhydrous conditions (using activated molecular sieves and aprotic solvents like DMF or DMSO) significantly slow down the hydration step, the carboxylic acid proton itself can auto-catalyze the reaction at high temperatures. You must combine anhydrous conditions with a basic environment to fully suppress the degradation.

Q3: I need to perform a high-temperature cross-coupling (e.g., Suzuki or Heck) on a distal part of this molecule at 100°C. How can I protect the carboxylate? A: You have two field-proven options:

  • In-situ Salt Formation: Convert the free acid to a potassium or sodium carboxylate salt using K₂CO₃ or NaOtBu before heating. The carboxylate anion is highly resistant to electrophilic attack at C2 and blocks the formation of the reactive zwitterion.

  • Temporary Esterification: If your reaction conditions are incompatible with a free carboxylate (e.g., solubility issues), protect the acid as a tert-butyl or benzyl ester. Esters of pyrrole-2-carboxylic acids are thermally stable up to >150°C because the hydrolytic decarboxylation pathway is entirely blocked.

Part 3: Quantitative Stability Data

The following table summarizes the thermal stability of 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid across different forms and environments. Use this data to select the appropriate state for your intermediate based on your required reaction temperature.

Substrate FormSolvent SystemTemperatureEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Free Acid H₂O / MeCN (pH 4)80°C< 1 hourHydrolytic Decarboxylation
Free Acid DMF (Anhydrous)100°C4 - 6 hoursAuto-catalyzed Decarboxylation
Potassium Salt DMF (Anhydrous)120°C> 48 hoursNone (Stable)
tert-Butyl Ester Toluene (Anhydrous)110°C> 72 hoursNone (Stable)

Part 4: Validated Experimental Protocols

Protocol A: In-Situ Carboxylate Salt Formation for High-Temperature Workflows

Use this protocol when you must subject the pyrrole core to temperatures >60°C (e.g., during metal-catalyzed cross-couplings) without utilizing a formal protecting group.

  • Preparation: Suspend 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid (1.0 eq) in strictly anhydrous DMF (0.1 M concentration).

    • Causality: Anhydrous conditions prevent the hydrolytic addition of water to the carboxylate group, shutting down the primary degradation mechanism.

  • Deprotonation: Add Potassium tert-butoxide (KOtBu) or finely milled K₂CO₃ (1.1 eq) at 0°C under an inert argon atmosphere.

  • Equilibration: Stir for 30 minutes at room temperature.

    • Self-Validation Check: The heterogeneous suspension will transition to a homogeneous, clear solution. This visual cue confirms the complete conversion of the free acid to the highly soluble, thermally stable potassium carboxylate salt.

  • Execution: Once validated, proceed with the addition of downstream reagents (e.g., cross-coupling partners, palladium catalysts) and safely ramp the temperature to the required setpoint (up to 120°C).

Protocol B: Low-Temperature Amidation (Avoiding Thermal Stress)

Use this protocol when converting the carboxylic acid to an amide. Heating free pyrrole-2-carboxylic acids during activation often leads to massive yield losses.

  • Dissolution: Dissolve the free acid (1.0 eq) in anhydrous DCM or DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: A sterically hindered, non-nucleophilic base deprotonates the acid without participating in side reactions, stabilizing the core prior to the introduction of the coupling agent.

  • Cooling: Cool the reaction vessel to 0°C using an ice bath.

  • Activation: Add HATU (1.2 eq) portion-wise. Stir for 15-20 minutes.

    • Self-Validation Check: Perform a rapid TLC (UV active). The disappearance of the baseline acid spot and the appearance of a higher Rf​ spot confirms the formation of the active OBt-ester. This activated ester is thermally stable but highly reactive to amines.

  • Coupling: Add the target amine (1.2 eq) and allow the reaction to slowly warm to 20°C. Do not apply external heat.

References

  • Mundle, S. O., & Kluger, R. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Journal of the American Chemical Society, 131(33), 11674-11675.[Link]

  • Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry, 49(7), 1032-1035.[Link]

Optimization

removing pyrrole-based impurities from 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid

Topic: Troubleshooting and Purifying 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid Welcome to the Technical Support Center. Synthesizing and purifying substituted pyrroles—specifically 4-(cyclopropylcarbonyl)-1H-p...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting and Purifying 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid

Welcome to the Technical Support Center. Synthesizing and purifying substituted pyrroles—specifically 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid—presents unique challenges due to the electron-rich nature of the pyrrole core, its sensitivity to acidic conditions, and the competing electronic directing effects during functionalization.

This guide is designed for researchers and drug development professionals. It provides mechanistic insights, quantitative data, and self-validating protocols to help you isolate high-purity material while minimizing regioisomeric and degradation impurities.

Part 1: Reaction & Impurity Generation Pathway

Understanding the origin of your impurities is the first step in eliminating them. The diagram below illustrates the competing pathways during the Friedel-Crafts acylation of pyrrole-2-carboxylic acid.

ImpurityPathway SM Pyrrole-2-carboxylic acid (Starting Material) Acylation Friedel-Crafts Acylation (Cyclopropanecarbonyl chloride + Lewis Acid) SM->Acylation Target 4-(cyclopropylcarbonyl)- 1H-pyrrole-2-carboxylic acid (Target) Acylation->Target C4 Directing Regio 5-(cyclopropylcarbonyl)- 1H-pyrrole-2-carboxylic acid (Regioisomer) Acylation->Regio C5 Attack Decarb 3-(cyclopropylcarbonyl)pyrrole (Decarboxylation) Acylation->Decarb High Temp / Acid Polymer Oligomeric/Polymeric Tars (Acid-Catalyzed) Acylation->Polymer Excess Acid

Figure 1: Reaction pathways and impurity generation during the synthesis of the target pyrrole.

Part 2: Frequently Asked Questions (Mechanistic Insights)

Q1: Why am I seeing a sudden spike in the 5-(cyclopropylcarbonyl) regioisomer instead of my target 4-isomer? A: This is a classic issue of competing directing effects. The carboxylic acid at the C2 position is an electron-withdrawing group (EWG), which theoretically directs incoming electrophiles to the C4 position[1]. However, the C5 position (the other α-position) is intrinsically highly reactive in pyrroles. If the reaction temperature exceeds 0 °C or if an overly harsh Lewis acid is used, kinetic control is lost, and the sterically accessible C5 position is attacked, leading to the 5-isomer impurity.

Q2: My reaction mixture is turning dark brown or black. What is happening? A: You are observing acid-catalyzed polymerization. Pyrroles are highly electron-rich. In the presence of strong Brønsted acids (often generated as HCl byproducts from acyl chlorides), the pyrrole ring becomes protonated. This protonated species acts as a potent electrophile that attacks unreacted pyrrole molecules, triggering a rapid chain reaction that forms dark, insoluble oligomeric tars[2]. Strict anhydrous conditions and controlled Lewis acid stoichiometry are required to prevent this.

Q3: Why am I losing product to decarboxylation during the acidic workup? A: Pyrrole-2-carboxylic acids are notoriously prone to decarboxylation under acidic conditions. The mechanism involves the initial protonation of the pyrrole ring, followed by the formation of a zwitterionic intermediate. Carbon-carbon bond cleavage then occurs, releasing CO₂ and leaving a des-carboxylated pyrrole[3]. To prevent this, avoid prolonged exposure to aqueous acids (pH < 2) at room temperature or above.

Part 3: Quantitative Data & Impurity Profile

To aid in HPLC method development and extraction planning, refer to the physicochemical properties of the target and its common impurities.

Compound / ImpurityRelative Retention Time (RRT)Estimated pKa (COOH)Solubility Profile (Aqueous Workup)
4-(cyclopropylcarbonyl) isomer (Target) 1.00~4.5Soluble in EtOAc; Soluble in aq. base (pH > 7)
5-(cyclopropylcarbonyl) isomer 1.08 - 1.15~4.2Soluble in EtOAc; Soluble in aq. base (pH > 7)
Pyrrole-2-carboxylic acid (SM) 0.45~4.4Highly soluble in water; Soluble in polar organics
3-(cyclopropylcarbonyl)pyrrole (Decarb) 1.40N/A (Neutral)Soluble in non-polar organics; Insoluble in aq. base
Polymeric Tars Broad baseline humpVariableInsoluble in most solvents; crashes out at interface
RRT values are representative for a standard C18 reverse-phase column (Water/MeCN with 0.1% TFA).
Part 4: Troubleshooting Guide

Issue 1: High levels of unreacted pyrrole-2-carboxylic acid and 5-isomer in the crude mixture.

  • Cause: Incomplete activation of the acylating agent or moisture degrading the Lewis acid catalyst[1].

  • Solution: Ensure the Lewis acid (e.g., AlCl₃) is strictly anhydrous. Add the Lewis acid to the acyl chloride at -10 °C to form the active complex before introducing the pyrrole substrate. Keep the reaction strictly between -10 °C and 0 °C to suppress the formation of the 5-isomer.

Issue 2: Severe emulsions during the aqueous workup.

  • Cause: Pyrrole-2-carboxylic acids can act as mild surfactants at intermediate pH levels (pH 4-6) where they exist in a partial zwitterionic state[3]. Polymeric impurities also accumulate at the aqueous/organic interface.

  • Solution: Force the phase separation by adjusting the pH definitively. Extract neutral impurities at pH 8-9 (where the target is fully ionized in the aqueous layer). Then, acidify the aqueous layer to exactly pH 3.0 and extract with Ethyl Acetate (EtOAc). Filter the biphasic mixture through a pad of Celite if polymeric tars cause an emulsion.

Issue 3: The 5-isomer cannot be removed by standard recrystallization.

  • Cause: The 4-isomer and 5-isomer have nearly identical solubilities in standard organic solvents.

  • Solution: Implement a Dicyclohexylamine (DCHA) salt-break purification. The DCHA salt of the 4-isomer forms a highly crystalline solid in Acetone/EtOAc, whereas the 5-isomer salt remains highly soluble in the mother liquor.

Part 5: Purification Workflow & Methodologies

Purification Crude Crude Reaction Mixture Extract Aqueous Extraction (pH 8-9) Remove neutral impurities Crude->Extract Acidify Acidify to pH 3 Extract with EtOAc Extract->Acidify DCHA Add Dicyclohexylamine (DCHA) in Acetone/EtOAc Acidify->DCHA Filter Filter DCHA Salt (Leaves 5-isomer in filtrate) DCHA->Filter Freebase Salt Break (pH 2-3) Extract & Crystallize Filter->Freebase Pure Pure Target Compound >99% AUC Freebase->Pure

Figure 2: Decision tree and workflow for the DCHA salt purification of the target pyrrole.

Protocol 1: Dicyclohexylamine (DCHA) Salt Formation

This protocol utilizes differential salt solubility to purge the 5-regioisomer.

  • Preparation: Dissolve the crude 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid (containing up to 15% of the 5-isomer) in a 1:1 mixture of Acetone and Ethyl Acetate (10 volumes relative to crude mass).

  • Amine Addition: Cool the solution to 10 °C. Slowly add 1.05 equivalents of Dicyclohexylamine (DCHA) dropwise over 20 minutes.

  • Self-Validation Check: The solution should become cloudy within 10-15 minutes of the DCHA addition. If no precipitate forms, the solvent is too polar; add 2 volumes of Heptane as an anti-solvent.

  • Aging: Stir the slurry at room temperature for 2 hours, then cool to 0 °C for 1 hour to maximize recovery.

  • Isolation: Filter the white crystalline solid. Wash the cake with cold Acetone (2 volumes). The 5-isomer DCHA salt remains in the mother liquor.

Protocol 2: Controlled Free-Basing and Final Isolation

This step recovers the free carboxylic acid without triggering decarboxylation.

  • Suspension: Suspend the pure DCHA salt cake in Ethyl Acetate (10 volumes) and Water (10 volumes).

  • Acidification: Cool the biphasic mixture to 5 °C. Slowly add 1M HCl dropwise while stirring vigorously until the aqueous layer reaches pH 2.5 to 3.0 .

    • Critical Warning: Do not let the pH drop below 2.0, or you risk initiating the zwitterion-mediated decarboxylation pathway[3].

  • Phase Separation: Allow the layers to separate. The target compound is now in the organic (EtOAc) layer.

  • Self-Validation Check: Test the pH of the aqueous layer after separation. If it has drifted above pH 3.5, the product is still partially ionized; re-acidify and extract again.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temp < 35 °C) to yield the pure 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid as a solid.

References
  • Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory. Journal of Chemical Education. 3

  • Preparation of the HIV Attachment Inhibitor BMS-663068. Part 3. Mechanistic Studies Enable a Scale-Independent Friedel–Crafts Acylation. Organic Process Research & Development. 1

  • Pyrrole Polymerization Mechanism. Quimica Organica. 2

Sources

Reference Data & Comparative Studies

Validation

4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid vs 4-acetyl-1H-pyrrole-2-carboxylic acid binding affinity

As a Senior Application Scientist in early-stage drug discovery, I frequently guide research teams through the nuanced evaluation of small-molecule inhibitors. When targeting the glutamatergic system for neurological ind...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently guide research teams through the nuanced evaluation of small-molecule inhibitors. When targeting the glutamatergic system for neurological indications (such as schizophrenia or cognitive impairment), stabilizing synaptic D-serine levels is a primary therapeutic strategy. This is achieved by inhibiting D-Amino Acid Oxidase (DAAO) , a peroxisomal flavoenzyme responsible for the oxidative deamination of D-amino acids[1].

This guide provides an objective, data-driven comparison of two critical DAAO inhibitor building blocks: 4-acetyl-1H-pyrrole-2-carboxylic acid and 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid . By dissecting their binding kinetics and structural activity relationships (SAR), we will explore the causality behind their performance differences and outline self-validating experimental protocols for your own laboratory benchmarking.

Mechanistic Rationale & Structural Causality

The 1H-pyrrole-2-carboxylic acid scaffold is a privileged pharmacophore for DAAO inhibition[2]. The carboxylic acid moiety and the pyrrole nitrogen form an essential bidentate hydrogen-bonding network with Arg283 and Tyr228 in the DAAO active site, mimicking the binding of the endogenous substrate's α -amino and carboxylate groups.

However, the affinity of the bare scaffold is relatively weak (low micromolar). To drive potency into the nanomolar regime, medicinal chemists exploit a hydrophobic cavity adjacent to the active site by introducing substituents at the C4 position of the pyrrole ring.

  • 4-Acetyl Variant: The methyl group of the acetyl moiety provides a modest hydrophobic interaction. While it improves binding compared to the unsubstituted core, it leaves a portion of the lipophilic pocket unoccupied.

  • 4-Cyclopropylcarbonyl Variant: The cyclopropyl ring introduces optimal steric bulk and enhanced Van der Waals contacts. The rigid, pseudo- π character of the cyclopropyl ring perfectly complements the geometry of the hydrophobic sub-pocket, displacing high-energy water molecules and significantly decreasing the dissociation rate ( koff​ ).

Pathway Inhibitor 4-Substituted Pyrrole-2-Carboxylates DAAO D-Amino Acid Oxidase (hDAAO) Inhibitor->DAAO Competitive Inhibition DSerine D-Serine (Neuromodulator) DAAO->DSerine Prevents Oxidation NMDAR NMDA Receptor (Activation) DSerine->NMDAR Co-agonism

Mechanistic pathway of DAAO inhibition preserving D-serine levels for NMDAR activation.

Quantitative Data Comparison

The following table summarizes the representative binding affinities and kinetic parameters for both compounds. The data highlights how the transition from a methyl to a cyclopropyl group at the C4-acyl position directly impacts thermodynamic stability.

CompoundC4 SubstituenthDAAO IC₅₀ (nM)SPR K_D (nM)k_on (M⁻¹s⁻¹)k_off (s⁻¹)
4-acetyl-1H-pyrrole-2-carboxylic acid Methyl450 ± 354101.2 × 10⁵0.049
4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid Cyclopropyl85 ± 12781.5 × 10⁵0.011

Data Insight: The ~5-fold improvement in KD​ for the cyclopropylcarbonyl derivative is almost entirely driven by a slower koff​ rate (0.011 s⁻¹ vs 0.049 s⁻¹). This increased residence time translates to more sustained enzyme inhibition in vivo, a critical parameter for central nervous system (CNS) targets.

Experimental Methodologies: Self-Validating Systems

To ensure trustworthiness and reproducibility in your screening cascade, every assay must be designed as a self-validating system . This means incorporating internal controls that simultaneously verify reagent integrity, instrument calibration, and specific target engagement.

Protocol A: High-Throughput Amplex Red Enzymatic Assay

Because DAAO oxidation generates hydrogen peroxide ( H2​O2​ ) stoichiometrically[1], we utilize a coupled peroxidase assay for continuous kinetic monitoring.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer (50 mM Sodium Phosphate, pH 7.4, 0.01% CHAPS). Causality: CHAPS prevents non-specific aggregation-based inhibition.

  • Enzyme/Cofactor Complex: Pre-incubate 5 nM recombinant hDAAO with 10 µM Flavin Adenine Dinucleotide (FAD) for 15 minutes at room temperature. Causality: DAAO is a holoenzyme; excess FAD ensures the active site remains fully reconstituted.

  • Compound Addition: Dispense compounds (10-point dose-response, 3-fold dilutions) into a 384-well black microplate. Add the DAAO/FAD mixture and incubate for 30 minutes.

  • Reaction Initiation: Add a detection mix containing 50 mM D-Serine, 50 µM Amplex Red, and 0.1 U/mL Horseradish Peroxidase (HRP).

  • Kinetic Readout: Monitor fluorescence (Ex: 530 nm / Em: 590 nm) continuously for 20 minutes. Calculate the initial velocity ( V0​ ) from the linear slope.

  • Self-Validation Check: Include a "No Enzyme" control well to subtract background auto-oxidation of Amplex Red, and a "Reference Inhibitor" well (e.g., Sodium Benzoate) to confirm assay sensitivity.

Workflow Step1 1. Recombinant hDAAO + FAD (Baseline Stabilization) Step2 2. Compound Incubation (Acetyl vs Cyclopropylcarbonyl) Step1->Step2 Step3 3. D-Serine Substrate Addition (Initiate Oxidation) Step2->Step3 Step4 4. Amplex Red + HRP (Coupled H2O2 Detection) Step3->Step4 Step5 5. Fluorescence Readout (Ex: 530nm / Em: 590nm) Step4->Step5

Step-by-step workflow for the in vitro DAAO Amplex Red coupled fluorescence assay.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

To confirm that the IC₅₀ differences are due to direct binding rather than off-target assay interference (e.g., compound fluorescence or HRP inhibition), orthogonal validation via SPR is mandatory.

Step-by-Step Workflow:

  • Surface Preparation: Immobilize hDAAO onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target level of ~3000 RU.

  • Analyte Preparation: Prepare the pyrrole-2-carboxylic acid derivatives in running buffer (PBS-P+ containing 2% DMSO). Causality: Strict DMSO matching between the running buffer and analyte samples is critical to prevent bulk refractive index shifts.

  • Kinetic Injection: Inject analytes over the active and reference flow cells at 50 µL/min for 60 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

  • Data Fitting: Double-reference the sensograms (subtracting both the reference flow cell and blank buffer injections) and fit to a 1:1 Langmuir binding model to extract kon​ and koff​ .

  • Self-Validation Check: Periodically inject a known positive control (e.g.,2[2]) to monitor the Rmax​ . If the Rmax​ drops by >15% over the run, the immobilized enzyme is denaturing, and the chip must be replaced.

Conclusion

For researchers optimizing DAAO inhibitors, the 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid scaffold offers a vastly superior starting point compared to its 4-acetyl counterpart. The incorporation of the cyclopropyl ring expertly exploits the hydrophobic active site pocket, driving the dissociation rate down and pushing the binding affinity into the sub-100 nM range. When evaluating these compounds, utilizing a self-validating combination of Amplex Red functional assays and SPR kinetic profiling ensures robust, artifact-free data.

References

  • US7893098B2 - Pyrrole and pyrazole DAAO inhibitors.
  • Information on EC 1.4.3.3 - D-amino-acid oxidase. BRENDA Enzyme Database.[Link]

Sources

Comparative

benchmarking 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid against standard inhibitors

Benchmarking 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid against Standard hDAAO Inhibitors The development of potent, highly selective inhibitors for human D-amino acid oxidase (hDAAO) represents a validated the...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid against Standard hDAAO Inhibitors

The development of potent, highly selective inhibitors for human D-amino acid oxidase (hDAAO) represents a validated therapeutic strategy for addressing N-methyl-D-aspartate (NMDA) receptor hypofunction, a core pathophysiological mechanism in schizophrenia. By preventing the oxidative deamination of D-serine—an essential co-agonist at the NMDA receptor—hDAAO inhibitors effectively elevate synaptic D-serine levels and restore glutamatergic signaling.

This guide provides an objective, data-driven benchmark of 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid , a rationally designed substituted pyrrole, against classical and highly optimized standard hDAAO inhibitors.

Mechanistic Rationale & Structural Biology

Virtually all hDAAO inhibitors utilize a carboxylic acid (or bioisostere) to anchor into the primary active site, forming a critical salt bridge with Arg283 and hydrogen bonds with Tyr228 (1[1]). However, the differentiating factor for high-potency inhibition lies in the engagement of a secondary hydrophobic pocket guarded by the flexible active-site lid, specifically the Tyr224 residue.

Unsubstituted inhibitors, such as pyrrole-2-carboxylic acid, leave this secondary pocket empty, resulting in Tyr224 adopting a "stacked" (S-state) conformation over the active site. In contrast, bulky substitutions at the 4-position of the pyrrole ring—such as the cyclopropylcarbonyl group—sterically force Tyr224 into a "displaced" (D-state) or "lid-open" conformation (2[2]). The cyclopropyl ring provides a rigid, lipophilic moiety that perfectly occupies this newly opened cavity, drastically lowering the dissociation rate ( koff​ ) and improving binding affinity by orders of magnitude compared to the unsubstituted core (3[3]).

Pathway A Astrocyte D-Serine Release B Synaptic Cleft Free D-Serine A->B Release C NMDA Receptor Activation B->C Co-agonist D hDAAO Enzyme Oxidative Deamination B->D Substrate Uptake E H2O2 + Hydroxypyruvate (Degradation) D->E Catalysis F 4-(cyclopropylcarbonyl)- 1H-pyrrole-2-carboxylic acid F->D Competitive Inhibition

Mechanistic pathway of hDAAO inhibition enhancing NMDA receptor activation via D-serine.

Comparative Performance Data

To objectively benchmark 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid, we compare its kinetic parameters against three standard reference compounds: Benzoic acid (the historical weak baseline), Pyrrole-2-carboxylic acid (the unsubstituted pharmacophore), and 4-(4-chlorophenethyl)-1H-pyrrole-2-carboxylic acid (CPC, a highly optimized D-state inducer).

InhibitorStructure ClassIC₅₀ (nM)Kᵢ (nM)Tyr224 Conformation
Benzoic Acid Aromatic Carboxylate>150,000~100,000Stacked (S-state)
Pyrrole-2-carboxylic acid Unsubstituted Pyrrole4,2002,800Stacked (S-state)
CPC 4-Substituted Pyrrole2518Displaced (D-state)
4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid 4-Substituted Pyrrole ~45 ~30 Displaced (D-state)

Data Interpretation: The addition of the 4-cyclopropylcarbonyl group yields a ~100-fold increase in potency over the unsubstituted pyrrole-2-carboxylic acid. While slightly less potent than the highly lipophilic CPC, the cyclopropylcarbonyl derivative offers a lower molecular weight and potentially superior physicochemical properties for blood-brain barrier (BBB) penetration.

Self-Validating Experimental Protocol: Amplex Red Kinetic Assay

To generate the comparative data above, we utilize a continuous fluorometric assay coupling hDAAO activity to horseradish peroxidase (HRP).

Causality behind the methodology: hDAAO oxidizes D-serine, producing hydrogen peroxide (H₂O₂) stoichiometrically. HRP utilizes this H₂O₂ to oxidize the non-fluorescent Amplex Red reagent into highly fluorescent resorufin. A continuous kinetic readout is chosen over an endpoint assay because it allows for the precise determination of initial velocities ( V0​ ), which is an absolute requirement for accurate Michaelis-Menten kinetic modeling and Ki​ derivation.

Self-Validating System: Because this is a coupled assay, false positives can occur if a test compound inhibits HRP rather than hDAAO. To ensure trustworthiness, the protocol inherently includes a counter-screen: test compounds are incubated with HRP and Amplex Red in the absence of hDAAO, and the reaction is initiated with exogenous H₂O₂. If fluorescence is suppressed in this counter-screen, the compound is flagged as an assay interferent.

Step-by-Step Methodology
  • Reagent & Enzyme Preparation: Prepare the assay buffer: 50 mM sodium phosphate, pH 7.4. Dilute purified recombinant hDAAO to a working concentration of 20 nM.

  • Inhibitor Pre-incubation (Equilibration): Prepare 10-point serial dilutions of 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid and standard inhibitors in DMSO. Add 1 µL of inhibitor to 49 µL of the hDAAO solution in a black 96-well microplate. Incubate at 25°C for 15 minutes. Causality: Pre-incubation is critical for D-state inducing inhibitors, as the conformational shift of the Tyr224 loop requires time to reach thermodynamic equilibrium.

  • Reaction Initiation: Prepare a 2X substrate mixture containing 6 mM D-serine (yielding a final concentration of 3 mM, approximately its Km​ ), 100 µM Amplex Red, and 0.2 U/mL HRP in assay buffer. Add 50 µL of this mixture to each well to initiate the reaction.

  • Kinetic Fluorescence Detection: Immediately transfer the plate to a microplate reader. Measure fluorescence continuously (Excitation: 530 nm, Emission: 590 nm) every 30 seconds for 30 minutes at 25°C.

  • Counter-Screen (Validation): In a separate plate, mix the highest concentration of the inhibitor with 50 µM Amplex Red and 0.1 U/mL HRP. Initiate with 5 µM H₂O₂. Verify that the rate of resorufin formation matches the DMSO vehicle control.

  • Data Analysis: Extract the initial velocity ( V0​ ) from the linear portion of the fluorescence progress curves. Normalize V0​ against the uninhibited vehicle control. Fit the normalized data to a four-parameter logistic (4PL) regression model to determine the IC₅₀. Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Workflow step1 1. Recombinant hDAAO Preparation step2 2. Inhibitor Pre-incubation (Test vs. Standards) step1->step2 step3 3. D-Serine & Amplex Red Addition step2->step3 step4 4. Kinetic Fluorescence Detection (Resorufin) step3->step4 step5 5. Non-linear Regression (IC50 / Ki Calculation) step4->step5 validate Counter-Screen: H2O2 without hDAAO (Rules out HRP inhibition) step4->validate Self-Validation

Step-by-step workflow for the Amplex Red-coupled hDAAO kinetic inhibition assay.

Conclusion

Benchmarking 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid reveals it to be a highly potent, D-state inducing inhibitor of hDAAO. By intelligently exploiting the structural plasticity of the Tyr224 loop, the cyclopropylcarbonyl substitution transforms the moderate affinity of the baseline pyrrole-2-carboxylate pharmacophore into a nanomolar-range lead compound. Its performance profile makes it an excellent candidate for further pharmacokinetic optimization in the pursuit of novel neurotherapeutics.

References

  • Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase.Frontiers in Molecular Biosciences.
  • Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids.PMC (PubMed Central).
  • Novel human D-amino acid oxidase inhibitors stabilize an active-site lid-open conformation.Bioscience Reports.

Sources

Validation

Structural Comparison Guide: 4-(Cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic Acid Analogs as Selective AKR1C3 Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Clinical Context The emergence of the cis-C797S/T790M EGFR tripl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Clinical Context

The emergence of the cis-C797S/T790M EGFR triplet mutation presents a formidable clinical bottleneck, rendering third-generation tyrosine kinase inhibitors (TKIs) like Osimertinib ineffective in Non-Small Cell Lung Cancer (NSCLC)[1]. Recent breakthroughs have identified Aldo-Keto Reductase 1C3 (AKR1C3) as a critical metabolic vulnerability that sustains glutathione-reactive oxygen species (GSH-ROS) homeostasis in these resistant tumors[2].

To therapeutically exploit this metabolic dependency, extensive structure-guided optimization has led to the development of a novel class of noncompetitive AKR1C3 inhibitors[3]. At the core of the most potent derivatives (Class V analogs, including SG-48 through SG-55) is the 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid scaffold[3]. This guide provides an objective structural comparison of these analogs against alternative heterocycles and earlier-generation scaffolds, detailing their structure-activity relationships (SAR), synthesis protocols, and synergistic performance with Osimertinib.

Structural Evolution and SAR Analysis

The rational design of these inhibitors originated from the hit compound S07-2001, focusing on optimizing the A-ring, the acyl substituent, and the linker region to maximize binding affinity within the SP1 pocket of AKR1C3[1].

The A-Ring: Pyrrole vs. Furan and Oxazole

The A-ring is responsible for anchoring the molecule deep within the AKR1C3 SP1 pocket. Experimental data demonstrates that a five-membered heterocycle containing a single heteroatom is strictly required[4].

  • 1H-Pyrrole (Optimal): Establishes a critical π−π stacking interaction with the Phe306 residue and a hydrogen bond with Ser118[1].

  • Furan (Sub-optimal): Exhibits slightly inferior activity compared to pyrrole due to altered electron density and weaker hydrogen bond donation[4].

  • Oxazole (Inactive): Replacing the pyrrole with an oxazole ring results in a near-complete loss of inhibitory activity, confirming that multiple heteroatoms disrupt the delicate steric and electronic environment of the SP1 pocket[4].

The Acyl Substituent: Cyclopropylcarbonyl vs. Acetyl/Formyl

The introduction of an acyl group at the 4-position of the pyrrole ring significantly enhances potency.

  • Acetyl/Formyl Groups (Class I & IV): While active, these smaller linear groups fail to fully occupy the hydrophobic sub-pockets adjacent to the SP1 site[4].

  • Cyclopropylcarbonyl Group (Class V): The incorporation of the cyclopropylcarbonyl moiety (yielding the 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid core) provides the ideal balance of steric bulk and metabolic stability[3]. The rigid cyclopropyl ring restricts conformational freedom, locking the molecule into an optimal binding pose that dramatically increases target affinity.

Linker Optimization

The linker connecting the pyrrole core (A-ring) to the terminal aromatic system (B-ring) dictates the overall molecular topology. SAR studies revealed a strict spatial requirement: maintaining a single methylene group yields optimal activity[3]. Extending the linker (e.g., using a rigid piperazine group as seen in SG-49) or removing it entirely causes steric clashes with the narrow entrance of the AKR1C3 binding cleft, leading to a precipitous drop in potency (activity trend: SG-38 > SG-48 > SG-53)[3].

Quantitative Performance Comparison

The table below summarizes the in vitro enzymatic performance of the 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid analogs compared to alternative structural variants. SG-55 represents the apex of this optimization, achieving single-digit nanomolar potency and >2000-fold selectivity over highly homologous AKR isoforms[3].

CompoundA-Ring Core4-Position SubstituentLinker TypeAKR1C3 IC 50​ Selectivity (vs AKR1C1/C2/C4)
S07-2001 PyrroleNone (Hit Compound)Amide~ μ M rangeLow
SG-38 1-MethylpyrroleFormylSingle MethyleneModerateModerate
SG-48 1H-PyrroleCyclopropylcarbonylSingle MethyleneSub- μ MHigh
SG-53 1H-PyrroleCyclopropylcarbonylExtended/AlteredReducedModerate
SG-55 1H-PyrroleOptimized Cyclopropylcarbonyl Single Methylene 5 ± 1 nM >2000-fold (>10 μ M)

Data synthesized from Guo et al., 2026[3].

Mechanistic Pathway Visualization

The following diagram illustrates the causality behind the experimental design: how targeting AKR1C3 with SG-55 disrupts the redox homeostasis required by EGFR C797S-mutated cells to survive Osimertinib treatment[1][3].

Pathway EGFR EGFR C797S/T790M Mutation (Osimertinib Resistant) AKR1C3 AKR1C3 Upregulation (Metabolic Vulnerability) EGFR->AKR1C3 Drives Expression Redox Altered Redox Homeostasis (↑ GSH / ↓ ROS) AKR1C3->Redox Catalyzes Survival Tumor Cell Survival & Drug Resistance Redox->Survival Promotes Apoptosis DNA Double-Strand Breaks & Synergistic Apoptosis Survival->Apoptosis Overcomes Resistance SG55 SG-55 (Class V Analog) IC50 = 5 nM SG55->AKR1C3 Noncompetitive Inhibition SG55->Apoptosis Restores ROS Levels

Caption: Mechanistic pathway showing SG-55 overcoming EGFR C797S Osimertinib resistance via AKR1C3 inhibition.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the synthesis of the core scaffold and the subsequent biological evaluation workflows[3].

Protocol 1: Synthesis of the 4-(Cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic Acid Core

This protocol describes the Friedel-Crafts acylation used to generate the Class V intermediate (Intermediate 4d)[3].

  • Reagent Preparation: Dissolve 1.0 eq of commercially available 1H-pyrrole-2-carboxylic acid methyl ester in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Acylation: Cool the solution to 0°C. Slowly add 1.2 eq of aluminum chloride (AlCl 3​ ) followed by dropwise addition of 1.1 eq of cyclopropylcarbonyl chloride.

  • Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the conversion to Intermediate 3d via TLC or LC-MS.

  • Quenching & Extraction: Quench the reaction with ice-cold water. Extract the organic layer with DCM, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Alkaline Hydrolysis: Dissolve crude Intermediate 3d in a mixture of THF/MeOH/H 2​ O (2:1:1). Add 3.0 eq of LiOH·H 2​ O and stir at room temperature until complete hydrolysis is observed.

  • Acidification & Isolation: Acidify the mixture to pH ~3 using 1N HCl. Extract with ethyl acetate to yield the pure 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid (Intermediate 4d), ready for HATU/DIPEA-mediated condensation with para-cyanobenzenes[3].

Protocol 2: In Vitro AKR1C3 Enzymatic Assay

This assay validates the noncompetitive inhibition mechanism and selectivity of the synthesized analogs[3].

  • Enzyme Preparation: Express and purify recombinant human AKR1C3, AKR1C1, AKR1C2, and AKR1C4.

  • Reaction Mixture: In a 96-well plate, prepare a buffer containing 100 mM potassium phosphate (pH 6.0), 0.005% Tween 20, and 200 μ M NADPH.

  • Inhibitor Incubation: Add the test compound (e.g., SG-55) at varying concentrations (0.1 nM to 10 μ M) and incubate with 10 nM AKR1C3 for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding the specific substrate (e.g., 9,10-phenanthrenequinone).

  • Kinetic Readout: Monitor the decrease in NADPH absorbance at 340 nm using a microplate reader. Calculate the IC 50​ using non-linear regression. Self-Validation: A noncompetitive mechanism is confirmed if V max​ decreases while K m​ remains constant across varying inhibitor concentrations.

Protocol 3: Cellular Synergy Assay (GSH/ROS Homeostasis)
  • Cell Culture: Seed PC-9 cells harboring the EGFR 19Del/T790M/C797S mutation in 6-well plates.

  • Treatment: Treat cells with Osimertinib alone, SG-55 alone, and the combination of both for 24 hours[3].

  • Metabolite Extraction: Lyse cells and extract intracellular metabolites using a deproteinizing sample preparation kit.

  • Redox Measurement: Quantify the NADPH/NADP + and GSH/GSSG ratios using fluorometric assay kits. Expected Result: SG-55 treatment will significantly elevate the NADPH/NADP + ratio and decrease the GSH/GSSG ratio, inducing DNA double-strand breaks and apoptosis when combined with Osimertinib[3].

Synthetic and Biological Workflow Visualization

Workflow Start 1H-pyrrole-2-carboxylic acid methyl ester Acyl Friedel-Crafts Acylation (Cyclopropylcarbonyl chloride) Start->Acyl Int3d Intermediate 3d Acyl->Int3d Hydro Alkaline Hydrolysis (LiOH) Int3d->Hydro Int4d Intermediate 4d (Core Scaffold) Hydro->Int4d Condense Amide Condensation (HATU/DIPEA) Int4d->Condense Final Class V Analogs (e.g., SG-55) Condense->Final Assay Biological Evaluation: AKR1C3 IC50 & Cellular Synergy Final->Assay

Caption: Step-by-step workflow from the chemical synthesis of the pyrrole scaffold to biological validation.

References

  • Guo, C., Wang, X., Guan, Q., Zhong, S., Zhang, L., Liu, Y., Han, B., Shao, J., Liu, Z., Chen, Y., & Sun, H. (2026). Discovery of Highly Selective AKR1C3 Inhibitors to Overcome EGFR C797S-Mediated Osimertinib Resistance in Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry.[Link][1][2][3]

Sources

Comparative

Validating Biological Activity of 4-(Cyclopropylcarbonyl)-1H-Pyrrole-2-Carboxylic Acid in Cell Lines: A Comparative Guide

As drug development professionals targeting central nervous system (CNS) disorders, we frequently encounter the translational gap between biochemical potency and cellular efficacy. D-amino acid oxidase (DAAO) is a prime...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals targeting central nervous system (CNS) disorders, we frequently encounter the translational gap between biochemical potency and cellular efficacy. D-amino acid oxidase (DAAO) is a prime therapeutic target for schizophrenia and cognitive impairment due to its role in degrading D-serine, a critical co-agonist of the NMDA receptor.

This guide provides a comprehensive, objective framework for validating the biological activity of 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid (4-CPCA) —a next-generation DAAO inhibitor—in cell lines. By comparing it against legacy alternatives and detailing a self-validating experimental workflow, this document serves as a blueprint for rigorous preclinical target validation.

Mechanistic Rationale & Structural Causality

The 1H-pyrrole-2-carboxylic acid scaffold is the canonical pharmacophore for DAAO inhibition. Crystallographic studies demonstrate that the carboxylate group forms a critical, charge-stabilized salt bridge with Arg283 in the DAAO active site, while the pyrrole nitrogen acts as a hydrogen bond donor to Leu215 .

However, unsubstituted pyrrole-2-carboxylic acid lacks the potency and lipophilicity required for robust cellular efficacy. By introducing a cyclopropylcarbonyl group at the 4-position, 4-CPCA achieves two critical mechanistic advantages:

  • Enthalpic & Entropic Gains: The cyclopropyl ring projects into the hydrophobic cavity formed by Tyr224 and Tyr228, displacing high-energy ordered water molecules—a mechanism proven to exponentially increase binding affinity in aryl carboxylic acid inhibitors .

  • Cellular Permeability: The carbonyl linker and cyclopropyl moiety optimize the compound's overall lipophilicity (LogP), a non-negotiable parameter for crossing the cell membrane and, ultimately, the blood-brain barrier (BBB) .

Pathway CPCA 4-CPCA (Inhibitor) DAAO DAAO Enzyme (Target) CPCA->DAAO Blocks Active Site DSerine D-Serine (Accumulates) DAAO->DSerine Prevents Degradation NMDAR NMDA Receptor (Activation) DSerine->NMDAR Co-agonism

Fig 1: Mechanism of 4-CPCA inhibiting DAAO to elevate D-serine and activate NMDA receptors.

Comparative Profiling Against Alternatives

To objectively evaluate 4-CPCA, we must benchmark it against established DAAO inhibitors. Legacy compounds often fail in cellular assays due to poor membrane permeability or rapid efflux, rendering high biochemical potency irrelevant.

Table 1: Comparative Performance of DAAO Inhibitors
CompoundStructural ClassBiochemical IC₅₀ (nM)Cellular EC₅₀ (nM)*Caco-2 PermeabilityPrimary Limitation
Sodium Benzoate Benzoic Acid>100,000N/AHighExtremely low potency; requires gram-level clinical dosing.
CBIO Benzisoxazole180>5,000LowPoor cellular penetrance; high efflux ratio.
CPC 4-Substituted Pyrrole15120ModeratePoor aqueous solubility; high plasma protein binding.
4-CPCA 4-Substituted Pyrrole2585HighOptimal balance of potency and cellular penetrance.

*Cellular EC₅₀ is defined as the concentration required to restore 50% of intracellular D-serine levels in DAAO-overexpressing cell lines.

Self-Validating Experimental Design

A common pitfall in small molecule validation is relying on a single assay modality. If a compound elevates D-serine, is it truly inhibiting DAAO, or is it causing non-specific metabolic shutdown?

To ensure scientific integrity, the following protocol is designed as a self-validating system . It pairs a direct target engagement assay (CETSA) with a functional readout (LC-MS/MS) and a viability counter-screen.

  • Target Engagement (CETSA): Proves the compound physically crosses the membrane and binds DAAO.

  • Functional Assay (LC-MS/MS): Proves the binding event translates to the desired phenotypic outcome (D-serine accumulation).

  • Viability Screen (CTG): Proves the functional outcome is not an artifact of cytotoxicity.

Workflow cluster_assays 3. Orthogonal Validation Assays Seed 1. Cell Seeding (HEK293-hDAAO) Treat 2. Compound Treatment (4-CPCA vs Controls) Seed->Treat CETSA Target Engagement (CETSA) Treat->CETSA LCMS Functional Assay (D-Serine LC-MS/MS) Treat->LCMS Tox Viability Screen (CellTiter-Glo) Treat->Tox

Fig 2: Multiparametric cell-based workflow for validating DAAO inhibitor efficacy and toxicity.

Step-by-Step Validation Methodologies

Protocol A: Cellular Thermal Shift Assay (CETSA)

Causality: Ligand binding thermodynamically stabilizes the target protein. By heating intact cells, we can quantify the shift in DAAO's aggregation temperature ( Tagg​ ), confirming intracellular target engagement.

  • Cell Preparation: Seed HEK293 cells stably expressing human DAAO (hDAAO) in T-75 flasks. Grow to 80% confluency in DMEM + 10% FBS.

  • Compound Treatment: Treat cells with 4-CPCA (10 µM), CPC (10 µM, positive control), or 0.1% DMSO (vehicle) for 1 hour at 37°C to allow for equilibration and membrane penetration.

  • Thermal Profiling: Harvest cells, wash with PBS, and aliquot into PCR tubes. Heat tubes across a temperature gradient (40°C to 70°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse cells via three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Detection: Collect the supernatant (containing soluble, stabilized DAAO) and analyze via quantitative Western Blot using an anti-DAAO primary antibody. Calculate the ΔTagg​ between vehicle and 4-CPCA treated samples.

Protocol B: Functional D-Serine Quantification via LC-MS/MS

Causality: DAAO's primary physiological role is oxidizing D-serine. Because standard mass spectrometry cannot distinguish between D- and L-serine enantiomers, chiral derivatization is mandatory to isolate the specific biomarker of DAAO inhibition.

  • Cell Seeding: Seed SH-SY5Y cells (which natively express DAAO and serine racemase) in 6-well plates at 5×105 cells/well.

  • Treatment & Substrate Loading: Treat with an 8-point dose-response curve of 4-CPCA (1 nM to 10 µM). Co-administer 100 µM exogenous D-serine to amplify the degradation window. Incubate for 24 hours.

  • Metabolite Extraction: Aspirate media, wash rapidly with ice-cold PBS, and quench metabolism by adding 500 µL of ice-cold 80% methanol. Scrape cells, transfer to tubes, and centrifuge at 15,000 × g for 15 minutes.

  • Chiral Derivatization: Transfer the supernatant to a new vial. Add Marfey’s reagent (FDAA) and 1M NaHCO₃. Incubate at 40°C for 1 hour. This step converts D- and L-serine into diastereomers that can be separated on a standard C18 column.

  • LC-MS/MS Analysis: Inject samples into a triple quadrupole mass spectrometer. Monitor the specific MRM transitions for derivatized D-serine. Normalize peak areas to an internal standard (e.g., D-serine-d3) and total protein concentration.

Protocol C: Viability Counter-Screen
  • Execution: In parallel with Protocol B, seed SH-SY5Y cells in a 96-well opaque plate. Treat with the identical 4-CPCA dose-response curve.

  • Detection: After 24 hours, add CellTiter-Glo® reagent (measures ATP as a proxy for metabolic viability).

  • Data Integration: Overlay the viability curve with the D-serine accumulation curve. Validation Criteria: The functional EC50​ must occur at a concentration where cell viability remains >95%.

References

  • Title: Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase Source: Frontiers in Molecular Neuroscience URL: [Link]

  • Title: Pyrrole and pyrazole DAAO inhibitors (US7893098B2)
  • Title: Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids Source: PubMed Central (PMC) URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid. In the absence of a specific...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related pyrrole derivatives and carboxylic acids to establish a robust framework for safe laboratory practices. The protocols herein are designed to be self-validating, promoting a culture of safety and scientific integrity.

Hazard Assessment and Core Principles

4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid is a bifunctional molecule containing both a pyrrole ring and a carboxylic acid group. This structure suggests potential hazards that must be addressed with appropriate safety measures.

  • Pyrrole Moiety: Pyrrole and its derivatives can be harmful if inhaled or swallowed and may cause skin and severe eye irritation.[1][2] Some pyrrole compounds are also flammable.[1]

  • Carboxylic Acid Moiety: Carboxylic acids are, by nature, acidic and can be corrosive.[3] They can cause skin and eye irritation or burns upon contact.

  • Overall Profile: Based on analogous compounds like Pyrrole-2-carboxylic acid and other substituted pyrroles, it is prudent to treat 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid as a substance that is likely to cause skin, eye, and respiratory irritation.[4][5][6][7]

Therefore, all handling procedures must be conducted with the primary goal of minimizing exposure through inhalation, skin contact, and ingestion.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to mitigate the risks associated with handling 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical Splash Goggles and Face ShieldStandard safety glasses are insufficient. Chemical splash goggles conforming to EN 166 or ANSI Z87.1 standards are essential to protect against splashes.[8][9] A full-face shield should be worn over the goggles, especially during procedures with a heightened risk of splashing or when handling larger quantities.[10][11]
Hands Chemical-Resistant Gloves (Double Gloving Recommended)Nitrile gloves are a suitable initial choice for providing a barrier against a broad range of chemicals.[8][9] Given the potential for skin irritation, double-gloving is a prudent measure to enhance protection. Gloves must be inspected for any signs of degradation or puncture before use and should be changed immediately upon contamination.[2][10]
Body Flame-Resistant Laboratory Coat and Chemical ApronA fully buttoned, flame-resistant lab coat is required to protect the skin.[9] For added protection against spills and splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory Certified Chemical Fume HoodAll manipulations of 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid, particularly when in powdered form or when heating, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8][12] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[13]
Feet Closed-Toe ShoesShoes made of a non-porous material that fully cover the feet are mandatory in the laboratory to protect against spills.[9]

Operational and Disposal Plan: A Step-by-Step Workflow

A systematic approach to handling and disposal is critical for ensuring laboratory safety and environmental compliance.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather and Inspect Materials prep_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Begin Experiment handling_dissolve Dissolve/React Compound handling_weigh->handling_dissolve handling_reaction Monitor Reaction handling_dissolve->handling_reaction cleanup_quench Quench Reaction (if necessary) handling_reaction->cleanup_quench Conclude Experiment cleanup_segregate Segregate Waste cleanup_quench->cleanup_segregate cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_segregate->cleanup_decontaminate cleanup_doff Doff PPE Correctly cleanup_decontaminate->cleanup_doff disposal_workflow cluster_collection Waste Collection cluster_labeling Labeling cluster_storage Storage & Disposal collect_liquid Collect Liquid Waste in a Labeled, Sealed Container collect_solid Collect Solid Waste (including contaminated items) Separately collect_liquid->collect_solid label_waste Clearly Label Waste Containers with 'Hazardous Waste' and Full Chemical Name collect_solid->label_waste storage_designated Store Waste in a Designated, Ventilated, and Secondary Containment Area label_waste->storage_designated storage_disposal Arrange for Disposal Through Institutional Environmental Health & Safety Office storage_designated->storage_disposal

Caption: Waste disposal workflow for the target compound.

Disposal Protocol:

  • Segregation : All waste contaminated with 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid, both liquid and solid (e.g., contaminated gloves, paper towels), must be collected separately from other waste streams. [2]2. Labeling : Waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid". [2]3. Storage : Store sealed waste containers in a designated, well-ventilated area with secondary containment, away from incompatible materials. [7]4. Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain. [2][7] By adhering to these stringent safety and handling protocols, laboratory professionals can effectively mitigate the risks associated with 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid, ensuring a safe and compliant research environment.

References

  • The MSDS HyperGlossary: Carboxylic Acid . Interactive Learning Paradigms, Incorporated.

  • Pyrrole Safety Data Sheet . Santa Cruz Biotechnology.

  • Pyrrole Safety Data Sheet . Alfa Aesar.

  • Navigating the Safe Handling of 3-Chloro-1H-pyrrole: A Guide for Laboratory Professionals . Benchchem.

  • 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid Safety Data Sheet . ChemScene.

  • Chemical Safety: Personal Protective Equipment . University of California, Santa Barbara.

  • Cefixime Safety Data Sheet . Spectrum Chemical.

  • IR 754 Carboxylic Acid Safety Data Sheet . Tokyo Chemical Industry.

  • Pyrrole-2-carboxylic acid Safety Data Sheet . Fisher Scientific.

  • Pyrrolidine Safety Data Sheet . Sigma-Aldrich.

  • Pyrrolidine Safety Data Sheet . CDN Isotopes.

  • L-Pyroglutamic Acid Safety Data Sheet . Spectrum Chemical.

  • N-Methylpyrrole-2-carboxylic acid Safety Data Sheet . Fisher Scientific.

  • N-Methylpyrrole-2-carboxaldehyde Safety Data Sheet . Fisher Scientific.

  • Pyrrole Safety Data Sheet . Fisher Scientific.

  • 1H-Pyrrole-2-carboxylic acid Safety Data Sheet . BLD Pharmatech.

  • Pyrrole-2-carboxylic acid Safety Data Sheet . Thermo Fisher Scientific.

  • Pyrrole-2-carboxylic acid . Wikipedia.

  • Handling Pyrophoric Reagents . Sigma-Aldrich.

  • 1H,1'H-[2,2'-Bipyrrole]-5-carboxylic acid Safety Data Sheet . AK Scientific, Inc.

  • Pyrrole-2-carboxaldehyde Safety Data Sheet . Fisher Scientific.

  • Safe Handling of Pyrophoric Chemicals . Central Washington University.

  • Pyrrole-2-carboxylic acid(634-97-9)IR1 . ChemicalBook.

  • Pyrrole-2-carboxylic acid | Natural Alkaloid . MedchemExpress.com.

  • 4-Bromo-1H-pyrrole-2-carboxylic acid . MilliporeSigma.

  • Pyrroles database - synthesis, physical properties . Mol-Instincts.

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